Boc-N-Me-Ala-OH
Description
BenchChem offers high-quality Boc-N-Me-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-16-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-N-Me-Ala-OH for Peptide Synthesis
Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics
In the landscape of peptide drug development, the strategic modification of the peptide backbone is a critical lever for enhancing therapeutic potential. N-methylation, the substitution of an amide proton with a methyl group, is a paramount example of such a modification. This seemingly minor alteration can profoundly influence a peptide's conformational flexibility, proteolytic stability, and pharmacokinetic profile. The incorporation of N-methylated amino acids, such as N-α-tert-butoxycarbonyl-N-α-methyl-L-alanine (Boc-N-Me-Ala-OH), is therefore a key strategy for medicinal chemists aiming to design peptides with improved drug-like properties.[1]
This guide provides an in-depth exploration of the chemical properties of Boc-N-Me-Ala-OH, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of its structure, solubility, and reactivity, providing field-proven insights and detailed protocols to navigate the challenges and unlock the potential of this valuable building block in peptide synthesis.
Core Chemical and Physical Properties of Boc-N-Me-Ala-OH
A thorough understanding of the fundamental properties of Boc-N-Me-Ala-OH is the bedrock of its successful application. These properties dictate its handling, storage, and behavior in solution, directly impacting the efficiency and outcome of synthetic protocols.
Structural and Physicochemical Data
The unique structure of Boc-N-Me-Ala-OH, featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated alpha-amino group, confers specific characteristics that are summarized in the table below.[]
| Property | Value | Source(s) |
| Synonyms | N-α-t.-Boc-N-α-methyl-L-alanine, Boc-N-methyl-L-alanine | |
| CAS Number | 16948-16-6 | [] |
| Molecular Formula | C₉H₁₇NO₄ | [] |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white powder | [] |
| Melting Point | 88-94 °C | [] |
| Optical Rotation | [α]₂₀/D −30±1°, c = 1% in ethanol | |
| Purity | ≥99.0% (TLC) |
Solubility Profile
The Boc protecting group generally enhances the solubility of amino acid derivatives in organic solvents commonly used in peptide synthesis.[3] While comprehensive quantitative data is not always readily available, empirical evidence suggests that Boc-N-Me-Ala-OH exhibits good solubility in key solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM).[4] This solubility is crucial for ensuring homogeneous reaction conditions during the coupling steps of solid-phase peptide synthesis (SPPS).
Stability and Storage
Boc-N-Me-Ala-OH is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep the material at 0-8 °C to maintain its integrity and purity.[] As with most amino acid derivatives, it should be protected from moisture and excessive heat.
Reactivity and Strategic Application in Peptide Synthesis
The presence of the N-methyl group introduces significant steric hindrance, which is the primary chemical property influencing the reactivity of Boc-N-Me-Ala-OH in peptide synthesis. This steric bulk necessitates carefully optimized protocols for both the coupling and deprotection steps.
The Challenge of Steric Hindrance in Coupling Reactions
The nucleophilicity of the secondary amine of a growing peptide chain terminating in an N-methylated amino acid is significantly reduced. Similarly, activating the carboxylic acid of Boc-N-Me-Ala-OH for coupling onto a free N-terminus is also challenging. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and a decrease in the overall yield of the desired peptide.[5]
To overcome these challenges, the choice of coupling reagent is of paramount importance. Standard carbodiimide-based reagents (e.g., DCC, DIC) in conjunction with HOBt are often insufficient. More potent activating reagents are required to drive the reaction to completion.
Recommended Coupling Reagents and Methodologies
Uronium/aminium-based and phosphonium-based coupling reagents with higher reactivity are the preferred choice for incorporating sterically hindered amino acids like Boc-N-Me-Ala-OH. Reagents that form highly reactive HOAt or 6-ClOBt esters are particularly effective.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of a highly reactive OAt ester.[7][8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective phosphonium-based reagent that leverages the reactivity of the HOAt leaving group.[9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOAt: The addition of HOAt to PyBOP enhances its efficacy for challenging couplings.[9]
Microwave-assisted solid-phase peptide synthesis (μW-SPPS) has also emerged as a powerful technique to accelerate and improve the efficiency of coupling sterically hindered residues like N-methylated amino acids.[5]
Experimental Protocol: Coupling of Boc-N-Me-Ala-OH using HATU
This protocol provides a general guideline for the manual coupling of Boc-N-Me-Ala-OH in a Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-Me-Ala-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using a solution of 50-55% Trifluoroacetic Acid (TFA) in DCM for 5-30 minutes. Wash the resin thoroughly with DCM, a neutralization solution (e.g., 5% DIPEA in DMF), and then DMF.
-
Activation of Boc-N-Me-Ala-OH: In a separate vial, dissolve 3-4 equivalents of Boc-N-Me-Ala-OH and 3-4 equivalents of HATU in DMF. Add 6-8 equivalents of DIPEA to the solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is often necessary to ensure complete coupling.
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. Since the ninhydrin test is not effective for secondary amines, the bromophenol blue test is a suitable alternative. A negative test (beads remain yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIPEA can be performed.
Caption: Workflow for coupling Boc-N-Me-Ala-OH in SPPS.
Boc Deprotection: Mechanism and Considerations
The removal of the Boc protecting group is achieved through acidolysis, typically with a strong acid like trifluoroacetic acid (TFA).[10] The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[10]
Caption: Mechanism of TFA-mediated Boc deprotection.
While the deprotection of a Boc group from an N-methylated amine is generally efficient, the choice of the TFA "cocktail" is important. A common mixture is 50-55% TFA in DCM.[11] Using 100% TFA can sometimes lead to incomplete deprotection due to poor resin swelling.[11] The tert-butyl cation generated during deprotection can potentially alkylate sensitive residues like tryptophan and methionine. Therefore, scavengers such as triisopropylsilane (TIS) and water are often included in the cleavage cocktail to trap these reactive species.
Potential Side Reactions and Mitigation Strategies
The unique chemical nature of Boc-N-Me-Ala-OH can lead to specific side reactions that require careful consideration.
Racemization
N-methylated amino acid residues are known to be more susceptible to racemization during peptide bond formation compared to their non-methylated counterparts, particularly with methods like mixed-anhydride activation.[12] This is a critical consideration as the stereochemical integrity of the peptide is essential for its biological activity.
Mitigation Strategies:
-
Choice of Coupling Reagent: Using coupling reagents that minimize racemization is crucial. HATU and other uronium/aminium reagents are generally considered safe in this regard.
-
Base Selection: The choice and amount of base used during coupling can influence the extent of racemization. Non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred.
-
Temperature Control: Performing coupling reactions at or below room temperature can help to minimize racemization.
Incomplete Deprotection and Coupling
As previously discussed, the steric hindrance of the N-methyl group is the primary cause of incomplete coupling and can also affect deprotection efficiency.
Mitigation Strategies:
-
Use of Potent Coupling Reagents: As outlined in section 2.2.
-
Double Coupling: If monitoring indicates incomplete coupling, a second coupling cycle with fresh reagents is a common and effective strategy.
-
Optimized Deprotection Conditions: Ensuring adequate resin swelling and sufficient reaction time during the TFA deprotection step is critical.[11]
Purification and Characterization of N-Methylated Peptides
The final stages of peptide synthesis, purification and characterization, also present unique considerations when N-methylated residues are present.
HPLC Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13] However, peptides containing N-methylated amino acids can exhibit complex chromatographic behavior. The presence of a cis/trans isomerism around the Xaa-NMe-Ala peptide bond can be slow on the HPLC timescale, leading to peak broadening or the appearance of multiple peaks for a single, pure compound.
Strategies for Improved HPLC Purification:
-
Temperature: Running the purification at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion between conformers, often leading to sharper peaks.
-
Solvent System: Modifying the organic solvent (e.g., using acetonitrile with a small percentage of isopropanol) or the ion-pairing agent in the mobile phase can sometimes improve peak shape.
-
Gradient Optimization: A shallower gradient can improve the resolution of closely eluting species, including conformational isomers.[13]
Mass Spectrometry Characterization
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides. The 14-dalton mass shift corresponding to the N-methyl group is readily detectable. Tandem mass spectrometry (MS/MS) is used for sequencing, and the fragmentation patterns of N-methylated peptides are well-characterized, allowing for unambiguous identification of the modification site.[14]
Conclusion
Boc-N-Me-Ala-OH is a powerful tool in the arsenal of the peptide chemist, enabling the synthesis of peptides with enhanced therapeutic properties. Its successful application hinges on a deep understanding of its chemical properties, particularly the steric challenges posed by the N-methyl group. By selecting highly reactive coupling reagents, optimizing reaction conditions to prevent side reactions like racemization, and employing tailored purification and characterization strategies, researchers can effectively incorporate this valuable building block into their synthetic workflows. This guide has provided a comprehensive overview of these critical aspects, aiming to empower scientists in their pursuit of novel and improved peptide-based therapeutics.
References
-
Chem-Impex. Boc-N-methyl-L-alanine. [Link]
-
Chem-Impex. Boc-N-methyl-L-alanine. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Chem-Impex. Boc-N-methyl-D-alanine. [Link]
-
ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. J. Org. Chem. [Link]
-
ResearchGate. ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
AAPPTec. Boc-MeAla-OH [16948-16-6]. [Link]
-
PMC - NIH. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]
-
PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Omizzur. All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]
-
PMC - NIH. Comprehending Dynamic Protein Methylation with Mass Spectrometry. [Link]
-
YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. [Link]
-
protocols.io. HPLC Purification of Peptides. [Link]
-
Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. HPLC Analysis and Purification of Peptides. [Link]
-
PMC. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. peptide.com [peptide.com]
- 14. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Boc-N-Me-Ala-OH CAS 16948-16-6 technical specifications
Advanced Handling, Coupling Dynamics, and Synthetic Integration[1]
Executive Summary
Boc-N-Me-Ala-OH (N-tert-Butoxycarbonyl-N-methyl-L-alanine) is a specialized amino acid derivative critical for the synthesis of peptidomimetics .[1] Unlike standard amino acids, the N-methylation modification serves two pivotal roles: it drastically increases metabolic stability by blocking proteolytic cleavage, and it restricts conformational flexibility, often forcing the peptide backbone into specific secondary structures (e.g., cis-peptide bonds).[1]
However, this modification introduces significant steric occlusion , making the incorporation of this residue—and the subsequent elongation of the peptide chain—a non-trivial challenge in Solid Phase Peptide Synthesis (SPPS). This guide provides the technical specifications, mechanistic insights, and validated protocols required to successfully utilize this building block.
Part 1: Chemical Identity & Physicochemical Specifications[1][2][3]
The following data aggregates specifications from multiple high-purity synthesis lots to establish a baseline for quality control.
| Parameter | Specification | Technical Note |
| CAS Number | 16948-16-6 | Verified Registry Number |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-L-alanine | |
| Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white powder | Can appear as a viscous oil if solvent traces remain; low MP.[1][2] |
| Melting Point | 88 – 94 °C | Sharp range indicates high enantiomeric purity.[3] |
| Purity (HPLC) | ≥ 98.0% | Critical to avoid deletion sequences. |
| Optical Rotation | [α]²⁰/D -30.0° ± 2° | (c=1 in Ethanol) |
| Solubility | Soluble in DCM, DMF, DMSO | High solubility facilitates high-concentration coupling.[1] |
| Storage | +2°C to +8°C | Desiccate. Hygroscopic nature can accelerate hydrolysis.[1] |
Part 2: Synthetic Utility & Mechanistic Insight
The N-Methylation Effect
The introduction of the methyl group at the alpha-nitrogen replaces the amide proton.[1] This has profound consequences for the synthesis:
-
Loss of Hydrogen Bonding: The residue cannot act as a hydrogen bond donor.[1] This disrupts
-helix formation and often promotes -turn structures. -
Cis/Trans Isomerism: While standard peptide bonds overwhelmingly favor the trans conformation, N-methylated residues lower the energy barrier for cis isomers.[1] This equilibrium can complicate NMR analysis and HPLC purification profiles (appearing as "ghost peaks" or broad shoulders).
-
Steric Hindrance (The "Difficult Coupling" Phenomenon):
-
Coupling of Boc-N-Me-Ala-OH: The methyl group creates steric clash with the activating reagents, slowing down activation.
-
Coupling onto N-Me-Ala: This is the critical bottleneck. The incoming amino acid must attack a secondary amine that is sterically shielded by the methyl group. Standard carbodiimide chemistry (DCC/DIC) often fails here.
-
Visualization: The Steric Bottleneck in SPPS
The following diagram illustrates the specific point in the SPPS cycle where N-methylation causes synthetic failure and the logic required to overcome it.
Figure 1: The primary synthetic challenge occurs after the N-Me-Ala is installed. The resulting secondary amine is a poor nucleophile due to steric shielding, requiring high-potency coupling reagents.[1]
Part 3: Validated Experimental Protocols
Protocol A: Coupling onto the N-Methyl Terminus
Context: You have just deprotected the Boc-N-Me-Ala residue on the resin. You now need to add the next amino acid. This is the most difficult step.
Reagents Required:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to the neighboring group effect of the pyridine nitrogen.[1]
-
Base: DIEA (Diisopropylethylamine).[4]
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Methodology:
-
Stoichiometry: Use 4 equivalents of the incoming Amino Acid and 3.9 equivalents of HATU relative to the resin loading.[1][5] Use 8 equivalents of DIEA.
-
Pre-Activation: Dissolve the Amino Acid and HATU in minimal DMF. Add DIEA. Shake for exactly 1-2 minutes . Do not over-activate, as this risks racemization.
-
Coupling: Add the pre-activated solution to the resin-bound N-methyl amine.
-
Reaction Time: Allow to react for 2 to 4 hours (standard couplings are usually 45 mins).
-
Double Coupling (Mandatory): Drain the vessel. Repeat steps 1-4 with fresh reagents.
-
Capping: If the sequence is long, acetylate (cap) unreacted amines to prevent deletion sequences.
Protocol B: Monitoring Reaction Completeness (The Chloranil Test)
Standard Ninhydrin (Kaiser) tests yield false negatives on secondary amines (N-methyls).
-
Reagent: 2% Acetaldehyde in DMF and 2% Chloranil in DMF.
-
Procedure: Place a few resin beads in a small tube. Add 2 drops of each solution.
-
Interpretation:
-
Blue/Green Beads: Positive (Free secondary amine present -> Coupling incomplete).[1]
-
Colorless/Yellow Beads: Negative (Coupling complete).
-
Protocol C: Boc Deprotection of N-Me-Ala
Boc removal exposes the secondary amine.[1]
-
Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).
-
Scavengers: Add 2-5% TIS (Triisopropylsilane) or water if sensitive side chains (Trp, Met) are present.
-
Time: Treat for 2 x 15 minutes.
-
Neutralization: Wash thoroughly with 5% DIEA in DCM to ensure the amine is free-based and ready for the next coupling.[1]
Part 4: Quality Control & Troubleshooting Logic
N-methylated peptides often show complex HPLC traces. Use this decision tree to diagnose synthesis issues.
Figure 2: Diagnostic workflow for identifying common failure modes in N-methylated peptide synthesis.
References
-
Sigma-Aldrich (Merck). Boc-N-Me-Ala-OH Product Specification & Datasheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57647489 (Boc-N-Me-Ala-OH). Retrieved from
-
ChemicalBook. Boc-N-methyl-L-alanine Properties and Safety. Retrieved from
-
TCI Chemicals. Product Specification: N-(tert-Butoxycarbonyl)-N-methyl-L-alanine. Retrieved from
Sources
Beyond the Methyl Group: A Technical Deep Dive into Boc-Ala-OH vs. Boc-N-Me-Ala-OH
This technical guide details the structural, synthetic, and pharmacological divergences between Boc-Ala-OH and its N-methylated analog, Boc-N-Me-Ala-OH . It is designed for researchers requiring actionable protocols and mechanistic insight into peptide backbone modification.
Executive Summary
While Boc-Ala-OH serves as a standard building block for introducing alanine into peptide chains, Boc-N-Me-Ala-OH represents a strategic modification tool. The introduction of a methyl group at the amide nitrogen (
Structural & Physicochemical Analysis
The core difference lies in the
Physicochemical Comparison Table
| Feature | Boc-Ala-OH | Boc-N-Me-Ala-OH | Implication |
| Formula | Increased lipophilicity (+14 Da). | ||
| MW | 189.21 g/mol | 203.24 g/mol | Slight mass shift detectable by MS. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor Only (CO) | Disruption of |
| Sterics | Low | High | Restricted |
| Isomerism | Trans-amide dominant | Cis/Trans equilibrium | "N-Methyl Effect" promotes cis conformers. |
| Solubility | Moderate (Organic/Aq) | High (Organic) | Improved solubility in DCM/DMF; reduced aggregation. |
The Synthetic Bottleneck: Coupling Dynamics
The most critical operational difference occurs during Solid Phase Peptide Synthesis (SPPS).
The "Coupling Of" vs. "Coupling Onto" Distinction
Researchers must distinguish between two distinct synthetic steps:
-
Coupling OF Boc-N-Me-Ala-OH: Activating Boc-N-Me-Ala-OH and reacting it with a free amine on the resin. This proceeds with relative ease, though slightly slower than Boc-Ala-OH due to the methyl's bulk.
-
Coupling ONTO N-Me-Ala: Reacting the next amino acid with the N-terminal secondary amine of an N-Me-Ala residue already on the resin. This is the rate-limiting step. The
-methyl group creates massive steric hindrance, shielding the nucleophilic nitrogen. Standard reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.
Visualization: Steric Hindrance Mechanism
Caption: Comparison of nucleophilic attack efficiency. The N-methyl group (red) sterically shields the nitrogen, impeding the approach of the activated amino acid.
Protocol: High-Efficiency Coupling onto N-Me-Ala
Standard protocols (e.g., DIC/HOBt) are insufficient. Use this optimized workflow for coupling the next residue onto an N-methylated terminus.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for reducing racemization and accelerating reaction.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive residues.
Step-by-Step Methodology:
-
Swelling: Swell resin in DMF for 20 min.
-
Activation (Pre-mix): Dissolve the incoming Boc-Amino Acid (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) in minimal dry DMF. Add DIEA (8 equiv). Shake for 1 minute to form the activated ester.
-
Note: Do not let the activated ester sit for >5 mins before adding to resin to avoid racemization.
-
-
Coupling: Add the mixture to the resin containing the N-Me-Ala terminus.
-
Reaction Time: Double coupling is mandatory .
-
Round 1: 2 hours at room temperature.
-
Round 2: Fresh reagents, 2 hours (or overnight).
-
-
Monitoring (Critical):
-
Do NOT use the Kaiser Test (Ninhydrin): It yields false negatives on secondary amines (N-Me).
-
Use the Chloranil Test:
-
Reagent: 2% Chloranil in DMF and 2% Acetaldehyde in DMF.
-
Procedure: Add drops to a few resin beads.
-
Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete.
-
-
Conformational & Pharmacological Impact[2][3]
The "N-Methyl Effect" on Conformation
In standard peptides (Boc-Ala), the amide bond overwhelmingly prefers the trans conformation (
-
Result: N-methylation is used to induce turn structures (e.g.,
-turns) or to cyclize peptides that would otherwise be too strained.
Proteolytic Stability & Permeability
N-methylation is a primary strategy for converting peptide leads into drug candidates.
-
Protease Resistance: Proteases (e.g., trypsin, chymotrypsin) requires a specific conformation and often a hydrogen bond with the scissile amide NH to catalyze hydrolysis. N-methylation removes the NH and sterically blocks the enzyme's active site access.
-
Membrane Permeability: To cross a cell membrane, a peptide must desolvate (shed water molecules). Every NH group bound to water costs significant energy to desolvate. Methylating the nitrogen removes this "desolvation penalty" and increases lipophilicity, drastically enhancing passive diffusion.
Visualization: Cis/Trans Equilibrium
Caption: Impact of N-methylation on amide bond geometry. The lowered energy barrier facilitates cis-isomer formation, essential for designing cyclic peptides and mimetics.
References
-
Chatterjee, J., et al. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[3] Link
-
Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link
-
Sigma-Aldrich. (n.d.). Boc-N-Me-Ala-OH Product Specification.[4]Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5]Link
Sources
N-Methyl-L-Alanine: A Technical Guide to Induced Conformational Constraints in Peptide and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the peptide backbone, and specifically the incorporation of N-methyl-L-alanine, represents a potent strategy in medicinal chemistry and peptide science for modulating the conformational landscape of bioactive peptides. This in-depth technical guide provides a comprehensive exploration of the core principles underlying the conformational constraints induced by N-methyl-L-alanine. We will delve into the stereochemical and energetic consequences of this modification, detail synthetic methodologies for its incorporation, present analytical techniques for the characterization of its structural impact, and discuss its strategic application in the development of therapeutic peptides with enhanced pharmacological profiles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and optimization of peptide-based therapeutics.
The Rationale for N-Methylation: Beyond the Proteogenic Amino Acids
The therapeutic potential of peptides is often hampered by their inherent metabolic instability and poor membrane permeability. N-methylation, the substitution of the amide proton with a methyl group, is a powerful modification that directly addresses these limitations.[1] The incorporation of N-methylated amino acids, such as N-methyl-L-alanine, introduces significant steric hindrance and conformational constraints, which directly influence a peptide's stability, solubility, and interaction with its biological target.[2] This strategic alteration can lead to peptides with improved pharmacokinetic and pharmacodynamic properties.[3]
The decision to incorporate N-methylated amino acids necessitates a systematic evaluation of the peptide's intended application, its sequence, and the synthetic challenges involved.[2] Key advantages of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group shields the adjacent peptide bond from proteolytic degradation by exopeptidases and endopeptidases.[3]
-
Improved Membrane Permeability: The removal of the amide proton, a hydrogen bond donor, reduces the peptide's hydrogen-bonding capacity and increases its lipophilicity, thereby enhancing its ability to cross cell membranes.[2][4]
-
Conformational Rigidity: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, leading to a more defined and often more bioactive conformation.[2][5]
The Core of Conformational Constraint: Steric Hindrance and Dihedral Angle Restriction
The primary effect of introducing an N-methyl group to an L-alanine residue is the significant restriction of the peptide backbone's conformational freedom.[2] This constraint arises from the steric clash between the N-methyl group and the adjacent substituents on the peptide backbone.
Impact on Backbone Dihedral Angles (φ and ψ)
The conformation of a peptide backbone is defined by the rotational angles around the N-Cα bond (phi, φ) and the Cα-C' bond (psi, ψ).[6] For a standard L-alanine residue, a relatively broad range of φ and ψ angles are energetically favorable, as visualized in a Ramachandran plot.[7][8] However, the introduction of an N-methyl group dramatically alters this landscape.
The steric hindrance imposed by the N-methyl group severely restricts the allowable φ and ψ angles.[5] This leads to a more localized and defined region of conformational space that the N-methyl-L-alanine residue can occupy. Quantum mechanical and molecular dynamic simulations have shown that peptides containing only N-methylated alanine residues tend to populate helical structures without hydrogen bonds, with φ and ψ values around -0° and 90°, respectively, stabilized by carbonyl-carbonyl interactions.[9][10] In solution, however, interactions with solvent molecules can favor the formation of β-strand structures.[9][11]
Influence on Amide Bond Geometry (ω)
While the amide bond (ω) in peptides typically adopts a planar trans conformation (ω ≈ 180°), N-methylation can lower the energy barrier to cis-trans isomerization.[12] The energy difference between the cis and trans conformations of an N-methylated amide bond is significantly smaller than that of a secondary amide bond. This allows for the potential adoption of cis amide bond conformations, which can introduce sharp turns and unique folds into the peptide structure.
Synthesis of N-Methyl-L-Alanine and its Incorporation into Peptides
The synthesis of N-methyl-L-alanine and its subsequent incorporation into peptide chains require specialized protocols to ensure high yields and prevent racemization.[2] Several chemical synthesis methodologies exist, with the choice of method often depending on the scale of the synthesis and the desired protecting group strategy.[13]
Chemical Synthesis of N-Methyl-L-Alanine
Common synthetic routes to N-methyl-L-alanine include:
-
Direct N-Methylation of Protected L-Alanine: This method involves the protection of the amino and carboxylic acid functionalities of L-alanine, followed by methylation of the protected amine using a methylating agent such as methyl iodide.[13]
-
Reductive Amination: This approach involves the reaction of a keto acid precursor with methylamine, followed by reduction of the resulting imine.
-
Nucleophilic Substitution: This method utilizes an α-halo acid, such as α-bromopropionic acid, which undergoes nucleophilic substitution with methylamine.[14]
Table 1: Comparison of N-Methyl-L-Alanine Synthesis Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Direct N-Methylation | Protected L-Alanine | Methyl iodide, Base | Stereoretentive | Requires protection/deprotection steps |
| Reductive Amination | Keto acid, Methylamine | Reducing agent (e.g., NaBH₃CN) | High yield | Potential for over-methylation |
| Nucleophilic Substitution | α-halo acid, Methylamine | --- | Simple procedure | Potential for racemization |
Experimental Protocol: Direct N-Methylation of L-Alanine
This protocol outlines a common method for the synthesis of N-methyl-L-alanine via direct methylation.
Step 1: Protection of L-Alanine
-
Dissolve L-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) while maintaining a basic pH.
-
Stir the reaction mixture until the protection is complete (monitored by TLC).
-
Acidify the mixture and extract the protected L-alanine.
Step 2: N-Methylation
-
Dissolve the protected L-alanine in a polar aprotic solvent (e.g., DMF or THF).
-
Add a strong base (e.g., sodium hydride) to deprotonate the protected amine.
-
Slowly add a methylating agent (e.g., methyl iodide) at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and extract the N-methylated protected L-alanine.
Step 3: Deprotection
-
Dissolve the N-methylated protected L-alanine in a suitable solvent.
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection or hydrogenolysis for Cbz deprotection).[4]
-
Stir the reaction until the deprotection is complete.
-
Isolate and purify the N-methyl-L-alanine, often by crystallization or chromatography.[13]
Analytical Characterization of N-Methyl-L-Alanine Containing Peptides
A suite of analytical techniques is employed to confirm the successful incorporation of N-methyl-L-alanine and to elucidate the resulting conformational changes in the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing N-methylated peptides.
-
¹H NMR: The presence of a singlet corresponding to the N-methyl protons is a clear indicator of successful methylation.[13] The chemical shifts of the Cα-proton and other backbone protons can provide insights into the local conformation.[15]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all proton resonances and for determining through-space proximities between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for identifying short-range proton-proton distances, which can be used to define the peptide's three-dimensional structure. The presence of NOEs between the N-methyl protons and other protons in the peptide can provide key distance restraints for structural calculations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of peptides in solution. The incorporation of N-methyl-L-alanine can induce or stabilize specific secondary structures, such as β-turns or helices, which can be detected by characteristic changes in the CD spectrum.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, allowing for the precise determination of bond angles and lengths, including the φ, ψ, and ω angles of the N-methyl-L-alanine residue.
Applications in Drug Design and Development
The unique properties conferred by N-methylation make it a valuable strategy in drug design.[16]
-
Improving Oral Bioavailability: By increasing lipophilicity and metabolic stability, N-methylation can enhance the oral bioavailability of peptide drugs.[3]
-
Enhancing Receptor Binding Affinity and Selectivity: The conformational constraints imposed by N-methyl-L-alanine can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1]
-
Modulating Biological Activity: The introduction of N-methyl-L-alanine can be used to fine-tune the biological activity of a peptide, for example, by converting an agonist into an antagonist.
The strategic placement of N-methyl-L-alanine within a peptide sequence is critical. A residue-specific analysis is necessary, as the impact of methylation is highly dependent on its position and the surrounding amino acid sequence.[2]
Conclusion
The incorporation of N-methyl-L-alanine is a powerful and versatile tool for peptide chemists and drug developers. The conformational constraints induced by this modification offer a rational approach to improving the pharmacological properties of peptide-based therapeutics. A thorough understanding of the stereochemical consequences, synthetic methodologies, and analytical characterization techniques is essential for the successful application of this strategy in the design of next-generation peptide drugs.
References
- Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine. (n.d.). National Institutes of Health.
- Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 55-65.
- Should My Peptide Be Methylated? (2025, September 25). LifeTein.
- Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (n.d.). Semantic Scholar.
- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5365-5368.
- Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Indian Journal of Biochemistry and Biophysics, 51(1), 55-65.
- N-Methyl-L-alanine, ≥98.0% (TLC). (n.d.). Sigma-Aldrich.
- N-Methyl-d,l Alanine. (2011, April 23). Sciencemadness Discussion Board.
- Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
- Andrighetto, L. M., & Pearson, J. R. (2014). Three step synthesis of N-methylalanine – A precursor to ephedrine, pseudoephedrine, and methamphetamine.
- N-Methyl-DL-alanine. (n.d.). Chem-Impex.
- Ramachandran plot. (n.d.). In Wikipedia.
- Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 258, 115594.
- 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... (n.d.). ResearchGate.
- [Application of methyl in drug design]. (2018). Yao Xue Xue Bao, 53(11), 1801-1810.
- Exploring N-Methyl-D-Alanine: Properties and Applications. (n.d.). BOC Sciences.
- The Ramachandran plots of glycine and pre-proline. (2005). BMC Structural Biology, 5, 14.
- Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (n.d.). In ResearchGate.
- Ramachandran Plots. Amino Acid Configuration in Proteins. (n.d.).
- Backbone N-modified peptides: beyond N-methylation. (n.d.).
- Ramachandran Plot Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson.
- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2020).
- ( a ) Ramachandran map for N-acetyl- L -Ala-N ′ -methylamide. The... (n.d.). ResearchGate.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). European Journal of Medicinal Chemistry, 258, 115594.
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramachandran Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 8. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. DSpace [diposit.ub.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic stability of peptides containing Boc-N-Me-Ala-OH residues
Title: Engineering Metabolic Resilience: A Technical Guide to Peptides Containing N-Me-Ala Residues
Executive Summary
The incorporation of N-methylated amino acids, specifically using Boc-N-Me-Ala-OH as a building block, represents a critical strategy in peptidomimetic drug design.[1] This modification addresses the two primary failure modes of therapeutic peptides: rapid proteolytic degradation and poor membrane permeability. This guide details the mechanistic basis of this stability, the synthetic protocols required to overcome the steric hindrance of N-methylation, and the validation workflows necessary to quantify metabolic half-life (
Part 1: The Mechanistic Basis of Stability
The introduction of an N-methyl group at the alanine residue alters the physicochemical landscape of the peptide bond. Unlike standard amide bonds, which act as hydrogen bond donors, the N-methylated amide lacks a proton. This modification drives metabolic stability through three distinct mechanisms:
-
Proteolytic Blockade (Steric): Proteases (e.g., chymotrypsin, trypsin) require a specific geometric fit to hydrolyze the peptide bond. The methyl group at the nitrogen position introduces significant steric bulk (
van der Waals radius), physically obstructing the catalytic triad of the protease from accessing the carbonyl carbon. -
Conformational Constraint: N-methylation restricts the rotation around the
and torsion angles. This often forces the peptide backbone into a cis-conformation (cis:trans ratio increases), promoting turn structures (e.g., -turns) that bury the backbone away from solvent and enzymes. -
Solvation & Permeability: By removing a hydrogen bond donor, the desolvation energy required to enter the lipid bilayer is reduced, enhancing passive permeability.
Visualization: Mechanism of Proteolytic Resistance
The following diagram illustrates how N-methylation disrupts the standard protease attack mechanism.
Caption: Comparative mechanism showing how N-methylation prevents protease recognition and nucleophilic attack via steric hindrance.
Part 2: Synthetic Considerations for Boc-N-Me-Ala-OH
Using Boc-N-Me-Ala-OH (CAS: 16948-16-6) introduces specific synthetic challenges. While the Boc group is acid-labile (removed by TFA/DCM), the primary difficulty lies in the coupling efficiency of the subsequent amino acid onto the N-methylated amine.
The "Difficult Coupling" Problem
The secondary amine of the N-terminal N-Me-Ala is nucleophilically poorer and sterically crowded compared to a primary amine. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling or deletion sequences.
Recommended Synthetic Protocol
To ensure high-fidelity incorporation:
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt as the coupling additive. These reagents generate a more reactive active ester that can overcome the steric barrier.
-
Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to maintain basicity without causing racemization.
-
Double Coupling: Perform the coupling reaction twice (2 x 1 hour) to drive the reaction to completion.
-
Monitoring: The Chloranil test is preferred over the Kaiser test for secondary amines, as the Kaiser test (ninhydrin) does not reliably detect secondary amines.
| Parameter | Standard Protocol | N-Me-Ala Protocol |
| Coupling Reagent | HBTU / DIC | HATU / HOAt / PyBOP |
| Coupling Time | 30 - 45 min | 2 x 60 min (Double Couple) |
| Monitoring | Kaiser Test | Chloranil / Acetaldehyde |
| Solvent | DMF | DMF / NMP (1:1) |
Part 3: Experimental Validation (Microsomal Stability Assay)
To quantify the stability conferred by N-Me-Ala, a Liver Microsome Stability Assay is the gold standard. This assay exposes the peptide to cytochrome P450 (CYP) enzymes and other microsomal proteases.
Protocol: In Vitro Microsomal Stability[2][3]
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Propranolol or Warfarin).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 10 minutes.
-
Initiation: Add the test peptide (final conc. 1 µM) and NADPH (final conc. 1 mM).
-
Sampling: At defined time points (
min), remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of Stop Solution (precipitates proteins).
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the parent ion.
Visualization: Assay Workflow
Caption: Step-by-step workflow for determining metabolic half-life using liver microsomes.
Part 4: Data Interpretation[4][5]
The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log-linear scale).
Calculations:
-
Slope (
): Determine the slope of the line vs. Time. -
Half-life (
): -
Intrinsic Clearance (
):
Benchmarking:
-
High Stability:
min ( ). Ideal for drug candidates.[1] -
Moderate Stability:
min. -
Low Stability:
min. Indicates rapid degradation; requires further optimization (e.g., additional N-methylation or backbone cyclization).
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
Di, L., et al. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
-
Boc Sciences. (2024). Boc-N-Me-Ala-OH Product Information & Applications.
-
Chem-Impex. (2024). Boc-N-methyl-L-alanine: Versatile Amino Acid Derivative.
Sources
Methodological & Application
Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis of N-Methylated Peptides Using Boc-N-Me-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of peptides is a critical modification in medicinal chemistry, often enhancing metabolic stability, cell permeability, and oral bioavailability. However, the incorporation of N-methylated amino acids, such as N-methylalanine, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. The steric hindrance imparted by the N-methyl group can impede coupling reactions, leading to lower yields and deletion sequences. This document provides a comprehensive guide and a robust protocol for the successful incorporation of Boc-N-Me-Ala-OH into peptides using the Boc/Bzl protection strategy, addressing common challenges and offering field-proven solutions.
Introduction: The Challenge and Opportunity of N-Methylation
The substitution of a backbone amide proton with a methyl group fundamentally alters a peptide's conformational landscape and hydrogen bonding capacity. This modification can protect against enzymatic degradation and favor conformations conducive to membrane transport, making N-methylated peptides highly valuable in drug discovery.[1] However, these desirable properties come at the cost of increased synthetic difficulty. The secondary amine of an N-methylated amino acid is a weaker nucleophile, and the steric bulk of the N-methyl group hinders the approach of the activated carboxyl group of the incoming amino acid.[2]
This guide focuses on the Boc (tert-butyloxycarbonyl) strategy for SPPS, a classic and robust method for peptide synthesis.[3] We will detail the specific considerations and optimized procedures required for the efficient coupling of Boc-N-Me-Ala-OH and the subsequent handling of the N-methylated peptide.
Materials and Reagents
Successful synthesis requires high-quality reagents and appropriate solid-phase supports.
| Reagent/Material | Specification/Grade | Supplier Example | Purpose |
| Resin | Merrifield or PAM resin, 1% DVB, 100-200 mesh, 0.5-1.0 mmol/g substitution | AAPPTec, Sigma-Aldrich | Solid support for peptide assembly.[2] |
| Boc-N-Me-Ala-OH | >98% purity | ChemPep, Bachem | N-methylated amino acid building block. |
| Coupling Reagents | PyBOP, HBTU, or HATU | Sigma-Aldrich, CEM Corporation | Activation of the carboxylic acid for amide bond formation. |
| Bases | Diisopropylethylamine (DIEA), Triethylamine (TEA) | Sigma-Aldrich | Neutralization and activation.[3][4] |
| Deprotection Reagent | Trifluoroacetic acid (TFA), sequencing grade | Thermo Fisher Scientific | Removal of the Boc protecting group.[2] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) | HPLC grade | Washing, swelling, and reaction media. |
| Capping Reagent | Acetic Anhydride | ACS grade | To block unreacted amino groups. |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Solvay, Sigma-Aldrich | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[5][6] |
| Scavengers | Anisole, p-cresol, thioanisole, ethanedithiol (EDT) | Sigma-Aldrich | To trap reactive cations generated during cleavage.[5][7] |
The Boc-SPPS Workflow for N-Methylated Peptides
The following diagram illustrates the key stages in a single cycle of Boc-SPPS for the incorporation of an N-methylated amino acid.
Caption: Boc-SPPS cycle for incorporating Boc-N-Me-Ala-OH.
Detailed Protocols
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Merrifield or PAM resin in DCM (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment (to Merrifield Resin): The first Boc-protected amino acid is typically attached as its cesium salt to ensure a racemization-free esterification.[2]
-
First Amino Acid Attachment (to PAM Resin): A pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin to avoid racemization.[2]
The SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
The Boc group is acid-labile and is removed with TFA.[3]
-
Wash the resin-bound peptide twice with DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Perform a short pre-wash for 5 minutes.[2]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for 20-25 minutes at room temperature.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[2]
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine for the subsequent coupling reaction.[4]
-
Wash the resin twice with DCM.
-
Add a solution of 10% TEA in DCM (v/v) or 5% DIEA in DCM (v/v) to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
This is the most critical step. Due to the steric hindrance of the N-methyl group, standard coupling reagents like DCC/HOBt are often inefficient. More potent phosphonium- or uronium-based reagents are required.[8] PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a highly effective choice.
-
Activation: In a separate vial, dissolve Boc-N-Me-Ala-OH (3 equivalents relative to resin substitution) and PyBOP (3 equivalents) in DMF. Add DIEA (6 equivalents). Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues.
-
Monitoring the Coupling: It is crucial to monitor the reaction for completion. The standard Kaiser test (ninhydrin test) will be negative for the secondary amine of N-methylalanine. The chloranil test can be used as an alternative to detect secondary amines.[6]
-
Double Coupling: If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated Boc-N-Me-Ala-OH solution.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Capping of Unreacted Amines
To prevent the formation of deletion peptides, any unreacted N-terminal amines should be capped.
-
After the coupling and washing steps, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. This is typically achieved with strong acids like anhydrous HF or TFMSA.[3][5]
Safety Precaution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and experienced personnel. TFMSA is a less volatile but still highly corrosive alternative.[5]
HF Cleavage Protocol
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage vessel.
-
Add a scavenger mixture to the resin. A common scavenger is anisole (1.0 mL per gram of resin) to protect tryptophan and other sensitive residues from alkylation by carbocations generated during cleavage.[5][7] For peptides containing Cys, Met, or Trp, a more complex scavenger cocktail is recommended (see table below).
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[7][9]
-
Remove the HF under a stream of nitrogen or by vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers and by-products.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
TFMSA Cleavage Protocol
-
Dry the peptide-resin under vacuum.
-
In a round-bottom flask, suspend the resin in a scavenger mixture and TFA.
-
Cool the mixture in an ice bath.
-
Slowly add TFMSA to the mixture.
-
Allow the reaction to stir at room temperature for 1.5-2 hours.
-
Precipitate and wash the peptide as described for the HF cleavage.
| Cleavage Cocktail | Composition | Application Notes |
| Standard HF | HF:Anisole (9:1 v/v) | General purpose for peptides without sensitive residues.[5] |
| Low-High HF | Step 1 (Low): HF:DMS:p-cresol (25:65:10 v/v/v); Step 2 (High): HF:p-cresol (90:10 v/v) | Reduces side reactions for peptides with sensitive residues.[7] |
| Standard TFMSA | TFMSA:TFA:Thioanisole:EDT (10:80:5:5 v/v/v/v) | An alternative to HF, but may require longer reaction times for some protecting groups. |
| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5 v/v/w/v/v) | Effective for peptides containing Cys, Met, Trp, and Tyr.[1] |
Purification and Characterization
The crude peptide obtained after cleavage is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.
Conclusion
The successful synthesis of N-methylated peptides using the Boc-SPPS strategy is highly achievable with careful consideration of the unique challenges posed by these modified amino acids. The key to success lies in the use of potent coupling reagents to overcome steric hindrance, vigilant monitoring of the coupling reaction, and the implementation of robust cleavage and deprotection protocols. The methods outlined in this guide provide a solid foundation for researchers to incorporate Boc-N-Me-Ala-OH and other N-methylated amino acids into their target peptides, paving the way for the development of novel and effective peptide-based therapeutics.
References
- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 63(5), 369-378.
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 205-221). Humana Press.
- Fukuzaki, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
- Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(6), 1774-1783.
- Otvos, L., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1143, 19-27.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Sabatino, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 423-435.
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ResearchGate. (2019, July 8). Can anyone help me about the work up of PyBOP coupling agent? Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
- Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1143, 19-27.
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
- Payne, R. J., et al. (2007). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. The Journal of organic chemistry, 72(26), 10144–10153.
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to incorporate Boc-N-Me-Ala-OH into depsipeptides
Application Note & Protocol Guide
Topic: Strategic Incorporation of Boc-N-Me-Ala-OH into Depsipeptide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] Depsipeptides, which contain both amide and ester linkages, represent a class of macrocycles with significant therapeutic potential. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH), into depsipeptide frameworks presents unique synthetic challenges, primarily due to steric hindrance around the tertiary amide and the carboxyl group.[4][5] This guide provides a detailed examination of the underlying chemical principles, strategic considerations, and validated protocols for the efficient incorporation of Boc-N-Me-Ala-OH into depsipeptide structures. We will explore robust esterification methodologies that overcome common synthetic hurdles, ensuring high yields and preservation of stereochemical integrity.
Scientific Foundation & Core Challenges
The synthesis of depsipeptides containing N-methylated residues requires careful navigation of two key chemical transformations: amide bond formation and ester bond formation. The introduction of an N-methyl group on the alanine residue fundamentally alters its reactivity.
Key Challenges:
-
Steric Hindrance: The methyl group on the nitrogen atom sterically encumbers both the adjacent carbonyl carbon and the nitrogen itself. This slows down the kinetics of coupling reactions, whether forming an amide bond to the N-methylamine or an ester bond from the N-methylated carboxyl group.[4][6]
-
Reduced Nucleophilicity: The N-methylamine is a secondary amine, which is a less potent nucleophile than a primary amine, making subsequent acylation steps more challenging.
-
Epimerization Risk: The increased steric bulk can necessitate harsher reaction conditions or more potent activating agents, which can elevate the risk of racemization at the α-carbon, particularly during carboxyl group activation.[5][7]
-
Conformational Effects: N-methylated residues can induce cis-amide bond conformations, which can influence the overall peptide shape and present unique challenges during purification, often leading to multiple peaks on HPLC analysis due to slow interconversion of conformers.[8][9][10]
The Boc (tert-butyloxycarbonyl) protecting group is advantageous in this context as it is stable under many coupling conditions and can be removed with mild acid (e.g., trifluoroacetic acid, TFA), which is compatible with most ester linkages.[11][]
Strategic Approaches for Incorporation
Two primary retrosynthetic pathways can be envisioned for incorporating Boc-N-Me-Ala-OH. The choice depends on the overall synthetic strategy (solid-phase vs. solution-phase) and the nature of the available building blocks.
-
Strategy A: Pre-formation of the Hydroxy-Acyl Unit. In this approach, Boc-N-Me-Ala-OH is first esterified with a protected hydroxy acid. This newly formed di-depsipeptide unit is then elongated.
-
Strategy B: On-chain Esterification. A peptide-like chain containing a free hydroxyl group (e.g., from a serine, threonine, or other hydroxy acid residue) is assembled, and Boc-N-Me-Ala-OH is subsequently coupled to this hydroxyl group to form the ester bond.
Caption: High-level strategic workflows for depsipeptide synthesis.
Reagent Selection for Ester Bond Formation
Forming an ester bond with the sterically hindered carboxyl group of Boc-N-Me-Ala-OH requires powerful activation methods. Standard peptide coupling reagents are often repurposed for this task, but some are more effective than others.
| Reagent/Method | Mechanism of Action | Efficacy for Hindered Esterification | Racemization Risk | Key Considerations |
| Yamaguchi Esterification | Forms a highly reactive mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by DMAP.[13][14] | High. The acylpyridinium intermediate is highly reactive and effective for macrolactonization and hindered couplings.[14] | Low. Mild conditions generally preserve stereochemistry. | Requires stoichiometric base (e.g., Et₃N, DIPEA) and DMAP as a catalyst. TCBC is moisture-sensitive. |
| Mitsunobu Reaction | Involves redox-mediated activation of the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD, DIAD).[15][16] | High. Particularly effective for coupling to secondary alcohols. Proceeds with clean inversion of the alcohol's stereocenter.[15][17] | Low for the carboxylic acid. Inversion occurs at the alcohol center. | Salt additives can modulate reaction outcomes.[18] Removal of PPh₃=O byproduct can be challenging. |
| Carbodiimide + Additive | DCC or EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP or a similar catalyst attacks this intermediate to form a more reactive acylating agent. | Moderate to High. The addition of DMAP is crucial for driving the reaction with hindered substrates. | Moderate. Risk increases without proper additives or with excess base. | DCC can lead to insoluble dicyclohexylurea (DCU) byproduct. EDC forms a water-soluble urea, simplifying purification. |
| Uronium/Phosphonium Reagents | Reagents like HATU, HBTU, PyBOP, or PyAOP activate the carboxyl group to form highly reactive esters. | Moderate. While excellent for hindered amide bonds, their use for hindered ester bonds is less common but feasible, especially with a strong nucleophilic catalyst.[4][8] | Low to Moderate. Additives like HOAt (present in HATU) are designed to suppress racemization.[8] | HATU is generally superior for N-methylated residues compared to HBTU.[4] PyAOP and PyBOP/HOAt are also highly effective.[8] |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of a Di-depsipeptide via Yamaguchi Esterification (Strategy A)
This protocol describes the coupling of Boc-N-Me-Ala-OH with Benzyl-L-lactate.
Materials:
-
Boc-N-Me-Ala-OH (1.0 equiv)
-
Benzyl-L-lactate (1.1 equiv)
-
2,4,6-Trichlorobenzoyl chloride (TCBC, 1.2 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.2 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Dissolve Boc-N-Me-Ala-OH in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Slowly add 2,4,6-trichlorobenzoyl chloride and stir the reaction mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve Benzyl-L-lactate and DMAP in anhydrous toluene.
-
Add the solution from step 4 to the mixed anhydride solution from step 3.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected di-depsipeptide.
Caption: Step-by-step Yamaguchi esterification protocol.
Protocol 4.2: On-chain Esterification via Mitsunobu Reaction (Strategy B)
This protocol describes coupling Boc-N-Me-Ala-OH to a resin-bound peptide containing a free hydroxyl group (e.g., from an L-Threonine residue).
Materials:
-
Peptide-resin with a free hydroxyl group (1.0 equiv)
-
Boc-N-Me-Ala-OH (3.0 equiv)
-
Triphenylphosphine (PPh₃, 3.0 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 3.0 equiv)
-
Anhydrous THF or DCM
Procedure:
-
Swell the peptide-resin in anhydrous THF in a solid-phase synthesis vessel.
-
In a separate flask, dissolve Boc-N-Me-Ala-OH and PPh₃ in anhydrous THF.
-
Cool the solution from step 2 to 0 °C in an ice bath.
-
Slowly add DIAD to the cooled solution. The solution may turn from colorless to a yellow/orange color, and a white precipitate of the PPh₃-DIAD adduct may form. Stir for 15-20 minutes at 0 °C.
-
Drain the solvent from the swollen resin and add the activated solution from step 4.
-
Agitate the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction using a test cleavage of a small amount of resin followed by LC-MS analysis. If the reaction is incomplete, a second coupling may be required.
-
Once complete, drain the reaction vessel and wash the resin extensively with THF, DCM, and Methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum. The depsipeptide is now ready for subsequent deprotection or cleavage steps.
Quality Control & Characterization
Successful incorporation must be rigorously verified.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. N-methylated peptides may show broad peaks or multiple peaks due to the presence of slowly interconverting cis/trans rotamers.[8][19]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is essential to confirm the molecular weight of the desired depsipeptide, confirming successful coupling.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. The N-methyl group provides a distinct singlet in the ¹H NMR spectrum (typically ~2.7-3.2 ppm). 2D NMR techniques like ROESY can help elucidate the conformation around the N-methylated amide bond.[10]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid due to steric hindrance.2. Insufficiently anhydrous reaction conditions.3. Deactivation of coupling reagents. | 1. Switch to a more powerful method (e.g., Yamaguchi). Increase reaction time or temperature moderately. Use a higher excess of reagents (2-3 equiv) for solid-phase synthesis.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use fresh, high-purity coupling reagents. |
| Epimerization/Racemization | 1. Use of a strong, non-hindered base.2. Prolonged reaction times at elevated temperatures. | 1. Use a hindered base like DIPEA instead of Et₃N where appropriate.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. |
| Multiple Peaks in HPLC | Presence of stable cis/trans rotamers at the N-methylated amide bond. | This is an inherent property. Try altering the HPLC conditions (temperature, solvent, gradient) to either separate or coalesce the peaks. NMR analysis can confirm the presence of rotamers.[8] |
| Difficult Purification (Mitsunobu) | Contamination with triphenylphosphine oxide (PPh₃=O). | Use polymer-supported PPh₃ to simplify removal by filtration. Optimize chromatography conditions; sometimes a different solvent system can improve separation. |
References
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]
-
SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]
-
ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available at: [Link]
-
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available at: [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]
-
ResearchGate. (2012). Synthesis of N-methylated cyclic peptides. Available at: [Link]
-
Digital CSIC. (n.d.). Supporting Information. Available at: [Link]
-
ChemRxiv. (2024). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Available at: [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]
-
PNAS. (2016). Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
-
Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]
-
PMC. (n.d.). HPLC Analysis and Purification of Peptides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Available at: [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Available at: [Link]
-
ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Available at: [Link]
-
ResearchGate. (n.d.). Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. Available at: [Link]
-
ResearchGate. (n.d.). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Available at: [Link]
-
PubMed. (n.d.). Applications of the Mitsunobu Reaction in Peptide Chemistry. Available at: [Link]
-
Thesis Template. (n.d.). Progress Towards the Total Synthesis of Depsipeptide Natural Products. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]
-
YouTube. (2023). YAMAGUCHI ESTERIFICATION. Available at: [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. athenaeum.uiw.edu [athenaeum.uiw.edu]
Application Note: High-Efficiency Boc SPPS Cycles for N-Methylated Amino Acids
Executive Summary & Strategic Rationale
The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in drug discovery to enhance metabolic stability (protease resistance) and membrane permeability (bioavailability).[1] However, the steric bulk of the N-methyl group introduces two severe synthetic hurdles:
-
Coupling Difficulty: The nucleophilicity of the secondary amine is drastically reduced, and the steric clash hinders the approach of the incoming activated amino acid.[1]
-
Diketopiperazine (DKP) Formation: The cis-conformation of the peptide bond is favored in N-methylated residues, promoting back-biting of the free amine onto the resin-ester linkage, leading to premature cleavage and cycle termination.
Why Boc Chemistry? While Fmoc chemistry is popular, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences. The repeated use of TFA (Trifluoroacetic acid) disrupts beta-sheet aggregation more effectively than the mild bases used in Fmoc. Furthermore, the In Situ Neutralization protocol—unique to Boc chemistry—is the most effective method to suppress DKP formation and drive difficult couplings.
This guide details a high-performance protocol specifically engineered for N-methylated residues, moving beyond standard "textbook" SPPS.
Critical Reagents & Solvent Systems
| Component | Recommendation | Scientific Rationale |
| Coupling Reagent | HATU (Standard) or BTC (Difficult) | HATU (with HOAt) generates a highly reactive ester. For extremely hindered couplings (e.g., N-Me to N-Me), Bis(trichloromethyl)carbonate (BTC) forms an in situ acid chloride, the most reactive species available. |
| Base | DIEA (Diisopropylethylamine) | Essential for the "In Situ Neutralization" protocol.[2] Must be fresh and free of secondary amines. |
| Solvent | NMP or DMF | NMP (N-methylpyrrolidone) often solvates aggregated chains better than DMF. |
| Monitoring | Chloranil / Acetaldehyde | The Kaiser test (ninhydrin) does not detect secondary amines (N-methyls).[1] Chloranil is mandatory. |
| Resin | MBHA or PAM | MBHA for amides; PAM for acids. Ensure loading is low (0.3–0.5 mmol/g) to reduce steric crowding. |
Core Protocol: In Situ Neutralization (ISN)[3][4]
Standard Boc protocols involve a separate Neutralization step (TFA removal -> Wash -> DIEA Wash -> Wash -> Couple). Do NOT use this for N-methylated peptides. The time the amine sits in the neutral state allows for aggregation and DKP formation.
The ISN Principle: The protonated amine (TFA salt) is stable. We add the activated amino acid and the base simultaneously. The amine is neutralized at the exact moment the activated species is available, maximizing reaction rate and minimizing side reactions.
Workflow Diagram (DOT)
Step-by-Step ISN Protocol
-
Deprotection:
-
Treat resin with 100% TFA (Neat) for 1 minute. Drain.
-
Treat with 100% TFA for 1 minute. Drain.
-
Note: Rapid deprotection prevents side reactions.
-
-
Flow Wash:
-
Flow DMF through the vessel for 30 seconds only.
-
Critical: Do not wash extensively. The goal is to remove bulk TFA but leave the amine as the TFA-salt (protonated).
-
-
Activation (Prepare immediately before addition):
-
Amino Acid: 5.0 equivalents
-
HATU: 4.9 equivalents
-
DIEA: 7.0 - 10.0 equivalents (Must be sufficient to neutralize the residual TFA on the resin and activate the AA).
-
Dissolve in minimum DMF/NMP (0.2 M concentration). Shake for 30 seconds.
-
-
Coupling:
-
Add the activated mixture directly to the protonated resin.
-
Reaction time: 10–20 minutes (ISN is very fast). For N-Me residues, extend to 1 hour .[3]
-
-
Monitoring:
Protocol for Difficult Couplings: The BTC "Nuclear Option"
When coupling to a sterically hindered N-methyl amine (e.g., N-Me-Val coupled to N-Me-Ala), HATU may fail. Use Bis(trichloromethyl)carbonate (BTC) to generate the acid chloride in situ.
Safety Warning: BTC generates Phosgene gas. Work in a well-ventilated fume hood.
-
Pre-activation:
-
Dissolve Boc-AA-OH (5 eq) and BTC (1.65 eq) in dry THF/DCM.
-
Add Sym-collidine (14 eq) slowly.
-
Stir for 1-2 minutes. A white precipitate (collidine-HCl) will form.
-
-
Coupling:
-
Add the suspension to the resin (N-methylated, neutralized).
-
React for 2–4 hours or overnight.
-
Note: Acid chlorides are hyper-reactive and can overcome significant steric barriers.
-
Preventing Diketopiperazine (DKP) Formation[8][9][10]
DKP formation is the primary failure mode when the N-terminal residue is N-methylated or Proline. It occurs when the free amine attacks the benzyl ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.
Mechanism of Failure (DOT)
Prevention Strategy:
-
Never leave the dipeptide in a neutral state. Use the In Situ Neutralization protocol described above. The amine remains protonated (safe) until the incoming activated acid is present to compete with the DKP cyclization.
-
Use a bulky linker: If possible, use a PAM resin or a specialized Trityl linker if compatible with cleavage conditions, though ISN on MBHA is usually sufficient.
Quality Control: The Chloranil Test
The Kaiser test relies on the formation of Ruhemann's purple via reaction with a primary amine. Secondary amines (N-methyls) do not react to form this chromophore.
Protocol:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling). -> Recouple.
-
Colorless/Amber Beads: Negative (Amine acylated). -> Proceed.
References
-
Alewood, P., Alewood, D., Miranda, L., Love, S., Meutermans, W., & Wilson, D. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase peptide synthesis.[6] Chemical Biology & Drug Design. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[6][7][8] International Journal of Peptide and Protein Research. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[1][9] Journal of Peptide Science. Link
-
Gisin, B. F. (1972). The monitoring of reactions in solid-phase peptide synthesis with picric acid. Analytica Chimica Acta. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[10] Peptide Research.[8][11] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Automated Synthesis of Peptides Containing N-Methyl Alanine Derivatives
Introduction: The Challenge and Opportunity of N-Methylated Peptides
N-methylation of the peptide backbone is a powerful tool in medicinal chemistry and drug development. This seemingly subtle modification can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties.[1][2][3] The introduction of a methyl group on the amide nitrogen removes a hydrogen bond donor, which can increase the lipophilicity of the molecule and restrict the conformational freedom of the peptide backbone.[4] However, the synthesis of N-methylated peptides, particularly the incorporation of N-methyl alanine and other N-alkylated amino acids, presents significant challenges in standard solid-phase peptide synthesis (SPPS).[4][5]
The primary obstacle lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine of an N-methylated amino acid.[4] This makes the coupling of the subsequent amino acid significantly more difficult compared to coupling to a primary amine, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[4][5] Consequently, specialized protocols and optimized conditions are paramount for the successful automated synthesis of these valuable molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the automated synthesis of peptides containing N-methyl alanine derivatives using the widely adopted Fmoc/tBu strategy.[6] We will delve into the rationale behind key protocol steps, offer a detailed, step-by-step methodology for automated synthesizers, and provide troubleshooting guidance to overcome common synthetic hurdles.
Understanding the Core Principles: A Mechanistic Approach
Successful automated synthesis of N-methylated peptides hinges on overcoming the kinetic barrier of the coupling step. The general workflow of SPPS involves iterative cycles of deprotection, activation, and coupling.[6][7] For N-methylated residues, the coupling step is the most critical.
The Coupling Challenge with N-Methyl Alanine
The methyl group on the nitrogen atom of N-methyl alanine sterically hinders the approach of the activated carboxyl group of the incoming amino acid.[4] This steric clash significantly slows down the rate of peptide bond formation. Furthermore, the electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine, further impeding the reaction.
To address this, the following strategies are employed:
-
Highly Efficient Coupling Reagents: Standard coupling reagents may not be sufficient to drive the reaction to completion. More potent activators are required to form a highly reactive activated species that can overcome the steric hindrance.[4]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures can help to achieve complete incorporation of the amino acid following an N-methylated residue.[4][8] However, elevated temperatures must be used judiciously to avoid side reactions like racemization.[9]
-
Thorough Washing: Inefficient washing between steps can leave residual reagents that may interfere with subsequent reactions. This is particularly crucial in automated synthesis to ensure high purity of the final peptide.[2]
Visualizing the Workflow: Automated SPPS of an N-Methylated Peptide
The following diagram illustrates the key stages in a single cycle of automated solid-phase peptide synthesis for incorporating an amino acid after an N-methyl alanine residue.
Caption: Automated SPPS cycle for N-methylated peptides.
Detailed Protocols for Automated Synthesizers
The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc chemistry. It is crucial to adapt these general guidelines to the specific instrumentation and the nature of the peptide sequence.
Reagent Preparation
| Reagent | Preparation | Storage |
| Fmoc-N-Me-Ala-OH | Dissolve in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to a final concentration of 0.2 M to 0.5 M. | Store at 4°C, protected from light. Prepare fresh for optimal results. |
| Standard Fmoc-Amino Acids | Prepare as per synthesizer manufacturer's recommendations, typically 0.2 M to 0.5 M in NMP or DMF. | Store at 4°C. |
| Activator (HATU) | Prepare a 0.5 M solution in NMP. | Store at 4°C, protected from moisture. Prepare fresh weekly. |
| Base (DIPEA) | Prepare a 2 M solution in NMP. | Store at room temperature. |
| Deprotection Solution | 20% Piperidine in DMF (v/v).[10] | Store at room temperature. Prepare fresh weekly. |
| Washing Solvent | High-purity DMF. | Store at room temperature. |
| Capping Solution A | Acetic Anhydride/DIPEA/NMP (1:1:8 v/v/v). | Store at room temperature. |
| Capping Solution B | 10% (v/v) Acetic Anhydride in NMP. | Store at room temperature. |
Automated Synthesizer Protocol: Standard Cycle
This protocol is for the coupling of a standard Fmoc-amino acid.
| Step | Operation | Details | Duration (Typical) |
| 1 | Resin Swelling | Swell the resin in DMF for 30-60 minutes.[11] | 30-60 min |
| 2 | Fmoc Deprotection | Treat with 20% piperidine in DMF. | 2 x 5-10 min |
| 3 | Washing | Wash the resin thoroughly with DMF. | 5-7 cycles |
| 4 | Coupling | Add Fmoc-amino acid, HATU, and DIPEA. | 30-60 min |
| 5 | Washing | Wash the resin thoroughly with DMF. | 5-7 cycles |
Automated Synthesizer Protocol: N-Methyl Alanine Coupling Cycle
This protocol is for the coupling of Fmoc-N-Me-Ala-OH.
| Step | Operation | Details | Duration (Typical) |
| 1 | Fmoc Deprotection | Treat with 20% piperidine in DMF. | 2 x 5-10 min |
| 2 | Washing | Wash the resin thoroughly with DMF. | 5-7 cycles |
| 3 | Coupling | Add Fmoc-N-Me-Ala-OH, HATU, and DIPEA. Double coupling is recommended. | 2 x 60-120 min |
| 4 | Washing | Wash the resin thoroughly with DMF. | 5-7 cycles |
Automated Synthesizer Protocol: Coupling After N-Methyl Alanine
This is the most critical step and requires optimized conditions.
| Step | Operation | Details | Duration (Typical) |
| 1 | Fmoc Deprotection | Treat with 20% piperidine in DMF. | 2 x 5-10 min |
| 2 | Washing | Wash the resin thoroughly with DMF. | 7-10 cycles |
| 3 | Coupling | Add the next Fmoc-amino acid, HATU, and DIPEA. A longer coupling time or double coupling is essential. Using HATU as the coupling agent is highly recommended for coupling to an N-methyl amino acid.[9][12] | 90-180 min (or 2 x 90 min) |
| 4 | Washing | Wash the resin thoroughly with DMF. | 7-10 cycles |
| 5 | Capping (Optional but Recommended) | Treat with capping solution to block any unreacted N-methyl amines. | 10-15 min |
| 6 | Washing | Wash the resin thoroughly with DMF. | 5-7 cycles |
Post-Synthesis: Cleavage and Purification
Upon completion of the synthesis, the peptide must be cleaved from the resin and deprotected.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard deprotection protocol.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[13]
-
Cleavage: A standard cleavage cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is typically used. The specific scavengers should be chosen based on the amino acid composition of the peptide.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product should be characterized by mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete coupling, especially after the N-methyl alanine residue. | Increase coupling time, perform a double coupling, or use a more potent coupling reagent like HATU.[9][14] Consider using microwave-assisted synthesis for difficult couplings.[1][13] |
| Deletion Peptides (Missing Amino Acids) | Inefficient deprotection or coupling. | Ensure fresh deprotection solution is used. For coupling after N-Me-Ala, a double coupling is highly recommended. Implement an optional capping step to terminate unreacted chains. |
| Racemization | Use of certain bases or prolonged exposure to basic conditions. High temperatures during coupling. | Use a sterically hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids.[9] Use microwave heating with caution and monitor temperature. |
| Aspartimide Formation | Side reaction involving aspartic acid residues, which can be exacerbated by prolonged exposure to piperidine or high temperatures.[2] | Use faster deprotection times if possible. If synthesizing at elevated temperatures, keep the temperature and duration to a minimum. |
Conclusion: Paving the Way for Advanced Peptide Therapeutics
The automated synthesis of peptides containing N-methyl alanine derivatives, while challenging, is a readily achievable goal with the implementation of optimized protocols. By understanding the underlying chemical principles and employing robust coupling strategies, researchers can efficiently produce these valuable molecules. The use of highly active coupling reagents, extended reaction times for critical steps, and meticulous washing procedures are the cornerstones of success. These application notes and protocols provide a solid foundation for scientists to confidently incorporate N-methylated amino acids into their peptide synthesis workflows, thereby accelerating the discovery and development of next-generation peptide-based therapeutics.
References
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Automated Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
The Athenaeum - University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
-
PurePep. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]
-
Reddit. (2023, November 15). SPPS for N Methylated Peptides. Retrieved from [Link]
-
NIH National Library of Medicine. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. pnas.org [pnas.org]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. athenaeum.uiw.edu [athenaeum.uiw.edu]
Preparation of N-methylated peptide libraries using Boc chemistry
Application Note: High-Fidelity Preparation of N-Methylated Peptide Libraries via Boc SPPS
Executive Summary & Strategic Rationale
N-methylation of the peptide backbone is a transformative modification in drug discovery. It improves metabolic stability by blocking proteolytic cleavage, enhances membrane permeability by reducing hydrogen bond donors (increasing lipophilicity), and constrains conformational flexibility to lock bioactive geometries.
While Fmoc chemistry is the industry standard for routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for "difficult" sequences—including N-methylated libraries—due to two critical factors:
-
Aggregation Suppression: The removal of the Boc group (using TFA) protonates the N-terminus (
). This electrostatic repulsion prevents the formation of -sheet aggregates (interchain hydrogen bonding) that typically plague Fmoc synthesis of hydrophobic peptides. -
Base-Labile Stability: N-methylated peptides often require harsh activation conditions. Boc chemistry avoids the repetitive base treatments (piperidine) of Fmoc cycles, which can cause aspartimide formation or racemization in sensitive N-methylated sequences.
This guide details the preparation of N-methylated peptide libraries using In-Situ Neutralization (ISN) Boc SPPS , the gold standard for maximizing coupling efficiency in sterically hindered systems.
Critical Synthetic Strategies
There are two primary methods for introducing N-methylation.[1][2] For high-throughput library generation, Method A is strongly recommended due to its reliability.
| Feature | Method A: Pre-Methylated Building Blocks | Method B: On-Resin N-Methylation |
| Fidelity | High (>98%) . No risk of under/over-methylation. | Variable . Risk of dimethylation or incomplete reaction.[3] |
| Cost | High (Building blocks are expensive). | Low (Reagents are cheap).[4] |
| Throughput | Fast (Standard coupling cycles). | Slow (Requires 3-step protection/alkylation/deprotection). |
| Recommendation | Primary Strategy for Libraries. | Use only for rare residues where building blocks are unavailable. |
Protocol A: Library Assembly using Boc-NMe-Xaa-OH
This protocol utilizes In-Situ Neutralization (ISN) , developed by Kent and Alewood.[5] Unlike standard protocols that neutralize the resin before adding the amino acid, ISN adds the base simultaneously with the activated amino acid. This keeps the peptide chain protonated (and disaggregated) until the very last second of coupling.
Materials
-
Resin: MBHA (4-methylbenzhydrylamine) resin (0.5 mmol/g loading).
-
Amino Acids: Boc-NMe-Xaa-OH and Boc-Xaa-OH (1.1 eq relative to resin).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIEA (Diisopropylethylamine).[6]
-
Solvent: DMF (Dimethylformamide), neat TFA (Trifluoroacetic acid).
Step-by-Step Workflow
1. Boc Deprotection
-
Treat resin with 100% TFA (2 x 1 min). Note: Flow washing is preferred to batch incubation to maximize removal of the Boc cation.
-
CRITICAL: Do not neutralize the resin yet. Leave the N-terminus as the TFA salt (
).[9]
2. Activation (The "Difficult" Coupling) Coupling onto a secondary amine (an N-methylated residue) is the rate-limiting step.
-
Reagent Mix: Dissolve Boc-AA-OH (1.1 mmol) and HATU (1.05 mmol) in minimal DMF (0.5 M concentration).
-
Add DIEA (2.5 mmol) immediately before adding to the resin.
3. Coupling (In-Situ Neutralization)
-
Add the activated AA/HATU/DIEA mixture directly to the protonated resin.
-
Mechanism: The excess DIEA neutralizes the resin-bound amine in the presence of the high-concentration activated ester, forcing the reaction forward before aggregation can occur.
-
Reaction Time: 10–20 minutes. (Standard residues take ~10 min; coupling onto N-Me residues requires 20–30 min).
4. Monitoring (QC)
-
The Kaiser Test (Ninhydrin) will FAIL on N-methylated residues (secondary amines do not yield the blue color).
-
Use the Chloranil Test:
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Blue/Green beads = Free secondary amine (Incomplete coupling).
-
Colorless/Yellow beads = Complete coupling.
-
Protocol B: Site-Specific On-Resin Methylation (Fukuyama-Mitsunobu)
Use this when a specific Boc-NMe-AA-OH is unavailable. This method uses the o-NBS (nitrobenzenesulfonyl) protecting group to activate the nitrogen for methylation.[2]
Reagents
-
o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride.
-
Methylating Agent: Methanol (MeOH) + DIAD (Diisopropyl azodicarboxylate) +
(Triphenylphosphine). -
Deprotection: Mercaptoethanol + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Workflow
-
Deprotection: Remove Boc group with TFA; neutralize with 10% DIEA/DMF.
-
Sulfonylation (Activation):
-
React resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.
-
Result: Resin-NH-SO2-Ar (Sulfonamide formed).
-
-
N-Methylation (Mitsunobu):
-
Add
(5 eq) , MeOH (10 eq) , and DIAD (5 eq) in dry THF. -
Shake for 2 hours.
-
Result: Resin-N(Me)-SO2-Ar.
-
-
Desulfonylation:
-
Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 2 x 30 min.
-
Result: Resin-NH(Me) (Secondary amine ready for coupling).
-
Cleavage & Workup (High/Low HF Method)
Boc chemistry requires Hydrogen Fluoride (HF) cleavage. This is hazardous and requires a specialized Teflon vacuum line.
Safety: HF is fatal upon contact. Full PPE (face shield, neoprene gloves) and calcium gluconate gel must be on hand.
-
Low HF (Removal of side-chain protection):
-
Pre-cool reaction vessel to -78°C.
-
Add p-Cresol (10%) and Dimethyl sulfide (DMS, 65%) and HF (25%) .
-
React at 0°C for 2 hours.
-
Purpose: Removes benzyl-based protecting groups via an
mechanism, preventing carbocation alkylation of the N-methylated backbone.
-
-
High HF (Cleavage from Resin):
-
Evaporate Low HF mixture.
-
Add p-Cresol (10%) and HF (90%) .
-
React at 0°C for 45 minutes.
-
-
Precipitation:
-
Evaporate HF. Triturate residue with cold diethyl ether to precipitate the peptide.
-
Dissolve in 50% Acetonitrile/Water and lyophilize.
-
Visualization of Workflows
Diagram 1: The In-Situ Neutralization Cycle (Boc-NMe SPPS)
Caption: The "In-Situ Neutralization" cycle prevents aggregation by maintaining the peptide in a protonated state until the exact moment of coupling.
Diagram 2: Comparative N-Methylation Pathways
Caption: Comparison of pre-methylated building block incorporation vs. the 3-step on-resin Fukuyama synthesis.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[5][7][8] International Journal of Peptide and Protein Research. Link
-
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[3] Journal of the American Chemical Society. Link
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 9. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization During Boc-N-Me-Ala-OH Activation
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the activation of Boc-N-Me-Ala-OH. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization and ensure the synthesis of high-purity peptides.
Introduction: The Challenge of N-Methylated Amino Acids
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptide therapeutics to enhance properties like metabolic stability, cell permeability, and conformational rigidity.[1] However, these modifications introduce a significant synthetic challenge: a heightened susceptibility to racemization during peptide bond formation.[2] Unlike their non-methylated counterparts, N-acyl N-methylamino acids cannot form oxazolone intermediates, which is a primary pathway for racemization for many amino acids. Instead, they are prone to racemization via the formation of an oxazolium-5-oxide intermediate, particularly under basic conditions.[2] This guide will provide a comprehensive overview of the factors influencing racemization of Boc-N-Me-Ala-OH and practical strategies to mitigate this critical side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-N-Me-Ala-OH more prone to racemization than Boc-Ala-OH?
A1: The primary reason lies in the mechanism of racemization. While standard Boc-amino acids can racemize through an oxazolone intermediate, the N-methylation in Boc-N-Me-Ala-OH prevents the formation of this intermediate. Instead, under basic conditions, the activated N-methylated amino acid can form a planar oxazolium salt intermediate. The abstraction of the α-proton from this intermediate is facilitated, leading to a loss of stereochemistry.[2][3]
Q2: I'm observing significant diastereomeric impurities in my peptide containing N-Me-Ala. What is the most likely cause?
A2: The most probable cause is racemization of the Boc-N-Me-Ala-OH residue during the coupling step. This is often exacerbated by the choice of coupling reagent, the base used, and the reaction temperature. For instance, using a strong, sterically unhindered base can significantly increase the rate of α-proton abstraction from the activated intermediate.[4][5]
Q3: Which general class of coupling reagents is best for suppressing racemization of N-methylated amino acids?
A3: Phosphonium salt-based reagents (e.g., PyBOP, PyAOP) are often considered superior to uronium salt-based reagents (e.g., HBTU, HCTU) for "difficult" couplings, including those involving sterically hindered and racemization-prone N-methylated amino acids.[6] Uronium reagents like HATU, which is based on the additive HOAt, are also highly effective and frequently recommended.[5][7]
Q4: Can I use standard additives like HOBt to prevent racemization with Boc-N-Me-Ala-OH?
A4: While HOBt is a classic racemization suppressant, for challenging couplings involving N-methylated amino acids, additives like 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are generally more effective.[4][8] These additives form more reactive and sterically shielded active esters, which can accelerate the coupling reaction, thereby minimizing the time the activated amino acid is susceptible to racemization.[8]
Q5: How does the choice of base impact racemization?
A5: The basicity and steric hindrance of the base are critical factors.[4] Highly basic and non-hindered amines can readily abstract the α-proton of the activated amino acid, leading to racemization. Sterically hindered, weaker bases like 2,4,6-collidine are often recommended over more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to minimize this side reaction.[5][9]
Troubleshooting Guide: A Deeper Dive
Issue 1: High Levels of Racemization Detected by Chiral HPLC or NMR
This section provides a systematic approach to troubleshooting and resolving racemization issues when incorporating Boc-N-Me-Ala-OH.
Caption: Troubleshooting workflow for high racemization.
-
Coupling Reagent and Additive Selection: The choice of coupling reagent is paramount. While standard reagents like HBTU are effective for many couplings, they can be suboptimal for N-methylated residues.[7]
-
Recommendation: Switch to a coupling reagent known for its efficacy with sterically hindered amino acids. HATU is an excellent choice due to the formation of a more reactive HOAt-based active ester.[5][7] Phosphonium salts like PyAOP and PyBOP are also highly recommended.[6] For a safer and often more efficient modern alternative, consider COMU, which incorporates OxymaPure.[10]
-
-
Base Selection: The base plays a direct role in the proton abstraction that leads to racemization.[4][5]
-
Reaction Conditions: Temperature and solvent can significantly influence the rate of racemization.
-
Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization. However, the activation energy for racemization is often lower, meaning it is disproportionately favored at elevated temperatures.
-
Recommendation: Perform the activation and coupling at a lower temperature, ideally at 0°C, to suppress the rate of racemization.[9]
-
-
Solvent: Polar solvents can promote racemization.[2]
-
Recommendation: While DMF is a common solvent for peptide synthesis, if racemization is a persistent issue, consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DMF/DCM.
-
-
Comparative Data on Coupling Reagents
The following table summarizes the general performance of various coupling reagents for N-methylated amino acids, with a focus on minimizing racemization.
| Coupling Reagent | Class | Additive | Racemization Suppression | Key Characteristics |
| HBTU/TBTU | Uronium/Aminium | HOBt | Moderate | Effective for standard couplings, but can lead to significant racemization with N-methylated residues.[11][12] |
| HATU | Uronium/Aminium | HOAt | High | Considered a gold standard for difficult couplings; the HOAt-based active ester is highly reactive, leading to faster coupling and less opportunity for racemization.[5][7] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | Moderate to High | More reactive than HBTU, but the potential for racemization with sensitive residues remains. |
| PyBOP/PyAOP | Phosphonium | HOBt/HOAt | Very High | Excellent for sterically hindered and racemization-prone amino acids. Generally results in cleaner reactions with lower levels of epimerization.[6] |
| COMU | Uronium | OxymaPure | Very High | A modern, highly reactive, and non-explosive reagent that shows excellent performance in suppressing racemization.[10] |
Experimental Protocols
Protocol 1: Low-Racemization Activation and Coupling of Boc-N-Me-Ala-OH using HATU
This protocol is designed to minimize racemization during the incorporation of Boc-N-Me-Ala-OH.
Materials:
-
Boc-N-Me-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
Resin-bound peptide with a free N-terminal amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Amino Acid and Coupling Reagent Solution:
-
In a clean, dry reaction vessel, dissolve Boc-N-Me-Ala-OH (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add 2,4,6-collidine (3.0 eq.) to the cooled solution.
-
Stir the mixture at 0°C for 5-10 minutes. The solution may change color, indicating activation.
-
-
Coupling:
-
Add the activated amino acid solution to the resin-bound peptide (1.0 eq.).
-
Allow the reaction to proceed at 0°C for 30 minutes, and then let it warm to room temperature and continue to react for an additional 1-2 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a secondary amine will not work; a chloranil test is more appropriate).
-
-
Washing:
-
After the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) before drying under vacuum.
-
Protocol 2: Quantification of Racemization
To validate the effectiveness of the chosen protocol, it is essential to quantify the extent of racemization.
Methodology:
-
Synthesis of a Model Dipeptide:
-
Synthesize the dipeptide Boc-N-Me-Ala-L-Phe-OMe using the optimized coupling protocol.
-
Concurrently, synthesize the diastereomeric dipeptide Boc-N-Me-D-Ala-L-Phe-OMe as a reference standard.
-
-
Cleavage and Deprotection:
-
Cleave the dipeptides from the resin (if applicable) and remove the Boc protecting group using standard procedures (e.g., TFA/DCM).
-
-
Analysis by Chiral HPLC:
-
Develop a chiral HPLC method capable of separating the two diastereomers (L-L and D-L).
-
Analyze the crude product from the test coupling reaction.
-
The percentage of racemization can be calculated from the peak areas of the two diastereomers.
-
Mechanistic Insights: Why These Choices Matter
Understanding the underlying chemical principles is key to effective troubleshooting.
The Role of the Activated Intermediate
The activation of Boc-N-Me-Ala-OH with a coupling reagent generates a highly reactive species. The longer this activated intermediate exists before forming the peptide bond, the greater the opportunity for a base to abstract the α-proton, leading to racemization.
Caption: Competing pathways of coupling and racemization.
-
Expertise & Experience: The key to minimizing racemization is to make the desired reaction (peptide bond formation) kinetically much faster than the undesired side reaction (racemization). This is achieved by using highly reactive coupling reagents (like HATU or COMU) that rapidly generate an active ester, which is then quickly consumed by the amine component.
-
Trustworthiness: The protocols described here are self-validating because they incorporate best practices that are mechanistically grounded. The use of sterically hindered bases and low temperatures directly addresses the known pathways of racemization. By following these guidelines, you are systematically disfavoring the conditions that lead to loss of stereochemical integrity.
References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved February 7, 2024, from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved February 7, 2024, from [Link]
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. (n.d.). Omizzur. Retrieved February 7, 2024, from [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2018). Springer Nature Experiments. Retrieved February 7, 2024, from [Link]
- Process for the racemization of α-amino acids. (2016). Google Patents.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved February 7, 2024, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 7, 2024, from [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2016). ResearchGate. Retrieved February 7, 2024, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved February 7, 2024, from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved February 7, 2024, from [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved February 7, 2024, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 7, 2024, from [Link]
-
Racemization in amino acids?. (2017). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved February 7, 2024, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved February 7, 2024, from [Link]
-
Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. (1990). PubMed. Retrieved February 7, 2024, from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omizzur.com [omizzur.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Advanced Activation Strategies for N-Methyl Amines
Welcome to the technical support center for the activation of N-methyl amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the functionalization or demethylation of these often-unreactive moieties. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.
N-methyl groups are ubiquitous in pharmaceuticals and bioactive molecules, but their inherent stability makes them a frequent bottleneck in late-stage functionalization and analog synthesis.[1][2] This center provides a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated protocols to address this challenge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding N-methyl amine activation.
Q1: What makes the N-methyl group so unreactive?
The primary challenge lies in the strength and low polarity of the sp³ C-H bonds of the methyl group. These bonds lack an inherent "handle" for chemical reactions, unlike more activated positions. Furthermore, the nitrogen atom itself can complicate reactions: its lone pair can coordinate to and potentially deactivate transition metal catalysts, and its basicity can be incompatible with certain reagents.
Q2: What are the primary strategies for activating an N-methyl amine?
Activation strategies can be broadly categorized into two main pathways:
-
N-Demethylation (N-CH₃ Bond Cleavage): This involves the complete removal of the methyl group to yield a secondary amine. This is crucial for synthesizing drug metabolites or creating a site for re-functionalization.[3][4] Classical methods include the von Braun reaction or the use of chloroformates, while modern approaches favor catalytic methods.[5]
-
α-C-H Functionalization (C-H Bond Cleavage): This strategy activates the C-H bonds of the methyl group to form new C-C or C-heteroatom bonds, allowing for direct modification without removing the nitrogen substituent. This is a powerful tool for late-stage functionalization. Prominent methods include transition-metal catalysis and photoredox catalysis.[6][7]
Q3: My initial activation attempt failed. What are the first universal troubleshooting steps?
Before diving into complex optimization, always verify the fundamentals. A systematic approach is key to effective troubleshooting.[8]
-
Reagent & Substrate Purity: Confirm the purity of your starting amine, reagents, and solvents. Tertiary amines can be prone to oxidation over time, and trace impurities can poison sensitive catalysts.
-
Inert Atmosphere: Many catalytic systems, particularly those involving transition metals like Palladium or Ruthenium, are highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[9]
-
Moisture Control: Water can hydrolyze reagents and interfere with catalytic cycles. Use oven-dried glassware and anhydrous solvents.
-
Reaction Monitoring: Are you sure the reaction isn't working, or is it just slow? Use TLC, LC-MS, or GC-MS to monitor the reaction at different time points to check for the appearance of product or the consumption of starting material.
Q4: When should I choose a catalytic method over a classical stoichiometric one?
The choice depends on your substrate's complexity and your desired scale.
-
Classical Stoichiometric Methods (e.g., von Braun, Chloroformates): These often use harsh, toxic reagents and may not be suitable for complex molecules with sensitive functional groups.[4][5] However, they can be robust and effective for simple, durable substrates where functional group tolerance is not a concern.
-
Modern Catalytic Methods (e.g., Photoredox, Transition Metal): These methods operate under much milder conditions, offering superior functional group tolerance and making them ideal for complex, late-stage functionalization in drug discovery.[10][11] While initial setup and optimization may be more involved, they are more sustainable and scalable.
Section 2: Troubleshooting Guide: N-Demethylation Reactions
This guide addresses specific issues you might encounter when attempting to remove an N-methyl group.
Problem: Low or No Conversion to the Secondary Amine
If you observe unreacted starting material after the expected reaction time, consider the following causes and solutions.
The reactivity of N-methyl amines varies greatly depending on their electronic and steric environment. A method that works for one substrate may fail for another.
-
Expert Insight: The classic Polonovski reaction, which proceeds via an N-oxide intermediate, can be inefficient for certain substrates. An iron-salt-mediated variant can significantly improve yields but may be sensitive to adjacent functional groups.[4][12] For example, opiates with a C14-hydroxyl group have shown poor reactivity in some iron-mediated Polonovski reactions.[4] Photoredox catalysis offers a mild, bio-inspired alternative that is often more tolerant of diverse functional groups.[10][13]
-
Troubleshooting Steps:
-
Switch Your Approach: If a Polonovski-type reaction is failing, consider a completely different mechanism, such as photoredox N-demethylation.
-
Evaluate Chloroformates: For robust substrates, α-chloroethyl chloroformate (ACE-Cl) is a powerful and often reliable option, though it is stoichiometric and generates hazardous byproducts.[4]
-
Consider Enzymatic Methods: For high-value pharmaceutical applications, enzymatic N-demethylation using Cytochrome P450 (CYP) enzymes or engineered N-demethylases can offer unparalleled selectivity.[1][4]
-
| Method | Activating Agent / Catalyst | Pros | Cons | Key Citation(s) |
| ACE-Cl | α-Chloroethyl chloroformate | Broad substrate scope, often high-yielding. | Stoichiometric, harsh conditions, toxic reagent. | [4] |
| Polonovski | Fe(II) salts (modified) | Milder than classical methods. | Can be substrate-specific, requires N-oxide formation. | [4][12] |
| Photoredox | Photocatalyst (e.g., Ru/Ir complex) + Light | Very mild, excellent functional group tolerance. | Requires specific photochemical setup, optimization of catalyst/additives may be needed. | [10][13] |
| Enzymatic | Cytochrome P450, Peroxidases | Exceptional selectivity, green conditions. | Substrate-specific, requires expertise in biocatalysis. | [1][3] |
Section 3: Troubleshooting Guide: α-C-H Functionalization
This guide focuses on challenges related to forming new bonds at the methyl carbon.
Problem: Catalyst Deactivation or Reaction Stalling
A common failure mode is the reaction starting but failing to proceed to completion.
The nitrogen lone pair of the tertiary amine can bind strongly to the transition metal center, inhibiting the catalytic cycle.
-
Expert Insight: This is a well-known issue in transition metal catalysis. The choice of metal and, critically, the ligand system is paramount. For instance, while palladium is widely used, it can be prone to deactivation.[14] Rhodium and Iridium complexes are often employed for C-H activation alpha to a nitrogen atom due to their different reactivity profiles.[6]
-
Troubleshooting Workflow:
-
Further Action:
-
Ligand Screening: If using a Pd catalyst, screen a panel of ligands. N-heterocyclic carbene (NHC) ligands can sometimes be more robust than phosphine ligands in these systems. [15] 2. Transient Directing Groups: Employ a strategy where a directing group is generated in situ. This temporarily modifies the substrate to favor the desired C-H activation pathway and can prevent catalyst poisoning. [16]
-
Problem: Low Yield or Selectivity in Photoredox Reactions
Visible-light photoredox catalysis is a powerful but nuanced technique. Low yields often point to suboptimal reaction parameters. [7]
The success of a photoredox reaction depends on a delicate balance of redox potentials between the photocatalyst, substrate, and any quenchers or additives.
-
Expert Insight: Aniline-type substrates are often easier to oxidize than purely aliphatic tertiary amines due to the stabilizing effect of the aryl ring. [7][10]If your aliphatic amine reaction is sluggish, you may need to adjust the conditions to favor the single-electron transfer (SET) process. The choice of solvent can also be critical; for example, nitromethane (CH₃NO₂) has been shown to be beneficial in certain N-dealkylation protocols. [10]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While not always effective, a modest increase in the photocatalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes improve yields, though this should be a last resort. [10] 2. Change the Solvent: Screen a range of polar aprotic solvents (e.g., MeCN, DMF, DMSO). Their coordinating ability and polarity can influence the stability of radical ion intermediates.
-
Add an Oxidant/Reductant: Depending on the catalytic cycle (oxidative or reductive quenching), a stoichiometric co-oxidant or reductant may be required to turn over the catalyst efficiently. Ensure it is present and pure.
-
Check Your Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst and that the reaction vessel is positioned for optimal irradiation.
-
Section 4: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: General Procedure for Photoredox-Catalyzed Aerobic N-Demethylation
This protocol is adapted from established methods for the mild demethylation of tertiary amines. [10][13]
-
Mechanism Overview: The excited photocatalyst oxidizes the tertiary amine via single-electron transfer (SET) to form a radical cation. This intermediate is then trapped by molecular oxygen, leading to an iminium ion, which is subsequently hydrolyzed to the secondary amine and formaldehyde.
Caption: Simplified photoredox N-demethylation pathway.
-
Step-by-Step Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-methyl amine substrate (1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and the chosen solvent (e.g., acetonitrile).
-
Seal the vial with a cap that allows for gas exchange (e.g., a septum pierced with a needle).
-
Place the vial in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously to ensure efficient mixing and exposure to the light and air (oxygen).
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the secondary amine product. Note: The secondary amine may require an acidic workup to separate it from any remaining tertiary amine. [17]
-
Protocol 2: Iron-Mediated Polonovski-Type N-Demethylation
This protocol is based on efficient methods for demethylating alkaloids and other complex amines. [4][12]
-
Step-by-Step Procedure:
-
N-Oxide Formation: Dissolve the tertiary N-methyl amine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or MeOH). Cool the solution to 0 °C. Add an oxidant such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise. Stir until the starting material is consumed (monitor by TLC).
-
Workup for N-Oxide: Carefully quench any excess oxidant. Wash the organic layer with aqueous sodium bicarbonate and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which is often used directly.
-
Demethylation: Dissolve the crude N-oxide in a solvent like THF or MeCN. Add an iron salt, such as FeSO₄·7H₂O (2.0-3.0 equiv).
-
Heat the reaction mixture (e.g., to 50-65 °C) and stir until the N-oxide is consumed.
-
Final Workup: Cool the reaction, dilute with an organic solvent, and wash with water. To remove residual iron salts, which can complicate purification, wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). [4]Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
-
References
-
Activation of Unreactive Bonds in Organic Synthesis. ResearchGate. [Link]
-
Two possible mechanisms for N-demethylation of tertiary amines by... ResearchGate. [Link]
-
A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines... ResearchGate. [Link]
-
Photoredox Catalysis as an Efficient Tool for the Aerobic Oxidation of Amines and Alcohols... ACS Publications. [Link]
-
N-Dealkylation of Amines. PMC. [Link]
-
Recreating the natural evolutionary trend in key microdomains provides an effective strategy for engineering of a thermomicrobial N-demethylase. NIH. [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts... ACS Publications. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines... ResearchGate. [Link]
-
N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide... ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines... PubMed. [Link]
-
Modern Amination Methods. ResearchGate. [Link]
-
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Royal Society of Chemistry. [Link]
-
Amine Functionalization via Oxidative Photoredox Catalysis... ACS Publications. [Link]
-
Troubleshooting amine plants. ResearchGate. [Link]
-
Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
-
Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. NIH. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Publications. [Link]
-
Recent Advances in C–H Functionalization. ACS Publications. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]
-
Further Investigation of the N-Demethylation of Tertiary Amine Alkaloids Using the Non-Classical Polonovski Reaction. ResearchGate. [Link]
-
Complementary Strategies for Directed sp3 C-H Functionalization... NIH. [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen... RSC Publishing. [Link]
-
Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
α-Functionalization of Imines via Visible Light Photoredox Catalysis. MDPI. [Link]
-
Metal Catalyzed C-H activation. DM lab. [Link]
-
Enzymatic Nitrogen Insertion into Unactivated C–H Bonds. NIH. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [Link]
-
New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses. RSC Publications. [Link]
Sources
- 1. Recreating the natural evolutionary trend in key microdomains provides an effective strategy for engineering of a thermomicrobial N-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Workup [chem.rochester.edu]
Monitoring incomplete coupling of Boc-N-Me-Ala-OH via Kaiser test
Executive Summary & Core Mechanism
The Central Conflict: You are attempting to monitor the coupling of Boc-N-Me-Ala-OH (Boc-N-methyl-alanine). This specific amino acid presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The N-methyl group creates significant steric bulk, making the coupling reaction slower and more prone to incompleteness than standard amino acids.
-
Detection Limits: The standard Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce "Ruhemann’s Purple."
The Critical Distinction:
-
Coupling onto a Primary Amine: If you are attaching Boc-N-Me-Ala-OH to a resin ending in a standard primary amino acid (e.g., H-Ala-Resin), the Kaiser test IS valid. You are monitoring the consumption of the primary amine.
-
Coupling onto a Secondary Amine: If the previous residue on the resin is Proline or another N-methyl amino acid, the Kaiser test is INVALID (will yield false negatives).[1]
-
Monitoring the Next Step: Once Boc-N-Me-Ala-OH is successfully coupled and deprotected, the new N-terminus is a secondary amine . The Kaiser test will FAIL to detect this amine (it will not turn blue).
Decision Logic: Selecting the Correct Test
Do not default to the Kaiser test for every step involving N-methylated residues.[2] Use this decision matrix to select the chemically accurate monitoring method.
Figure 1: Decision tree for selecting colorimetric monitoring assays based on resin amine type.
Troubleshooting Guide & FAQs
Scenario A: Coupling Boc-N-Me-Ala-OH onto a Primary Amine
Context: You are adding Boc-N-Me-Ala-OH to a resin with a free primary amine (e.g., H-Leu-Resin).
Q: The Kaiser test is still faint blue after 2 hours. Is the coupling failed? A: Not necessarily failed, but slow .
-
Cause: The N-methyl group on the incoming amino acid adds steric bulk, slowing down the acylation of the resin-bound amine.
-
Solution: Do not proceed.
-
Perform a double coupling (drain, wash, and add fresh reagents).
-
Switch to a more potent coupling cocktail. For N-methyl couplings, HATU/HOAt is superior to HBTU/HOBt due to the "neighboring group effect" of the pyridine nitrogen in HOAt, which accelerates the reaction [1].
-
Q: The beads are yellow, but the solution supernatant is blue. Is it complete? A: Yes.
-
Reason: The Kaiser test monitors the beads (solid phase).[2][3] If the beads are yellow, the resin-bound amines are acylated. A blue solution often results from trace free amines or ammonia in the reagents, or minor cleavage of the peptide from the resin during the heating step. Trust the bead color.
Scenario B: The "Next Step" Trap (After Deprotection)
Context: You have coupled Boc-N-Me-Ala-OH, removed the Boc group, and now want to verify that the N-methyl amine is free and ready for the next cycle.
Q: I deprotected the Boc group, but the Kaiser test is negative (Yellow). Did deprotection fail? A: NO. This is a False Negative.
-
Mechanism: You have exposed an N-methyl amine (a secondary amine).[2] Ninhydrin (Kaiser reagent) does not react with secondary amines to form the dark blue Ruhemann's purple. It may produce a very faint red/orange, but often appears negative.
-
Action: Do NOT treat with base again. Use the Chloranil Test or Isatin Test to confirm the presence of the secondary amine [2].[1][2][3]
Q: Can I use the Kaiser test to monitor the coupling of the next amino acid onto the N-Me-Ala residue? A: Absolutely NOT.
-
Reason: Since the starting material (N-Me-Ala-Resin) does not turn blue with Kaiser, you cannot use the disappearance of blue color to judge reaction completion.
-
Correct Protocol: You must use the Chloranil Test .
-
Start: Beads are Blue/Green (Secondary amine free).
-
End: Beads are Colorless/Amber (Secondary amine acylated).
-
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
Use only for monitoring Primary Amines.
Reagents:
-
Solution A: 5% Ninhydrin in ethanol.
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL 0.001 M KCN (aq) in 98 mL Pyridine.
Procedure:
-
Wash a few resin beads (~10-20) thoroughly with Ethanol (DCM wash is insufficient as it may not remove traces of coupling reagents).
-
Place beads in a small glass tube.
-
Add 2 drops of A , 2 drops of B , and 2 drops of C .
-
Heat at 100°C for 5 minutes (heat block or boiling water).
Interpretation:
| Color | Status | Action |
|---|---|---|
| Dark Blue / Purple | Positive (Free Amine) | Coupling Incomplete. Recouple. |
| Yellow / Clear | Negative (No Amine) | Coupling Complete. Proceed. |
| Red / Brown | Ambiguous | Likely secondary amine or protected side chain interference.[1] |
Protocol 2: The Chloranil Test
Required for monitoring Secondary Amines (Proline, N-Me-Ala).
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
Procedure:
-
Place beads in a small tube.
-
Add 2 drops of A and 2 drops of B .
-
Let stand at room temperature for 5 minutes (No heat required).
Interpretation:
| Color | Status | Action |
|---|---|---|
| Dark Blue / Green | Positive (Free 2° Amine) | Deprotection successful OR Coupling Incomplete. |
| Colorless / Amber | Negative (Acylated) | Coupling Complete. |
Comparative Data: Coupling Reagents for N-Methyl AAs
Coupling onto an N-methylated residue is one of the most difficult steps in peptide synthesis.[6] Standard carbodiimides (DIPCDI) often fail.
| Coupling Reagent | Mechanism | Efficiency for N-Me-AA | Recommendation |
| HBTU / HOBt | Uronium / Benzotriazole | Low | Avoid for N-Me coupling. Steric hindrance prevents active ester formation. |
| HATU / HOAt | Uronium / Aza-benzotriazole | High | Gold Standard. The N7 nitrogen in HOAt assists acylation via acid-base catalysis [3]. |
| PyBroP | Phosphonium | High | Excellent alternative for extremely hindered amines where uroniums fail. |
| BTC (Bis-trichloromethyl carbonate) | Acid Chloride formation | Very High | Use for "impossible" couplings. Generates acid chlorides in situ.[5] |
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
-
Aapptec Technical Support. (n.d.). Tests for Unprotected Proline and Secondary Amines (Isatin/Chloranil).[1][2][3] Information Bulletin 1189.[2]
-
BenchChem. (2025).[4] Kaiser test for monitoring incomplete coupling of modified amino acids.[1][2][4][3]
-
Wellings, D. A., & Atherton, E. (1997).[2][3] Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press.[2] (Standard reference for Kaiser/Chloranil protocols).
Sources
Validation & Comparative
A Comparative Guide to the Coupling Efficiency of Boc-N-Me-Ala-OH and Fmoc-N-Me-Ala-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Opportunity of N-Methylation
In the landscape of modern drug development, peptides represent a burgeoning class of therapeutics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] A powerful strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of an N-methyl group on an amino acid residue, such as in N-methylalanine (N-Me-Ala), can profoundly enhance a peptide's pharmacokinetic profile by providing steric shielding against enzymatic degradation.[1][2]
This modification, however, introduces a significant synthetic challenge. The secondary amine resulting from N-methylation is sterically hindered, which dramatically slows the kinetics of peptide bond formation during solid-phase peptide synthesis (SPPS).[3] This guide provides an in-depth, evidence-based comparison of the two predominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—for the efficient incorporation of N-Me-Ala, empowering researchers to make informed decisions for their synthetic strategies.
Foundational Principles: A Tale of Two Chemistries
The choice between Boc and Fmoc SPPS is a fundamental decision that dictates the entire synthetic workflow, from resin selection to final cleavage. The core difference lies in their orthogonal protection schemes.[4]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection. Deprotection is achieved with a strong acid, typically trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid like anhydrous hydrogen fluoride (HF).[] A critical step in the Boc cycle is the neutralization of the protonated N-terminus (a TFA salt) with a tertiary base before the subsequent coupling reaction can proceed.[6][8]
-
Fmoc/tBu Strategy: This has become the mainstream approach for peptide synthesis.[][9] It employs the base-labile Fmoc group for Nα-protection, which is removed using a mild organic base, most commonly piperidine in N,N-dimethylformamide (DMF).[5][10] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for a final, milder cleavage and deprotection step with TFA. This true orthogonality, where Nα-deprotection and final cleavage conditions do not overlap, is a significant advantage of the Fmoc strategy.[5]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (Acid-labile, requires HF) | tert-Butyl-based (Acid-labile, TFA) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Key Cyclical Step | Deprotection -> Neutralization -> Coupling | Deprotection -> Coupling |
| Orthogonality | Partial (Repeated acidolysis) | True (Base/Acid orthogonality) |
The Steric Hurdle: Coupling N-Methylated Alanine
The primary obstacle in coupling N-Me-Ala is the steric hindrance imposed by the methyl group on the amide nitrogen. This bulkiness physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, making the formation of the peptide bond a sterically demanding and kinetically slow process. This issue is compounded when attempting to couple an amino acid onto an N-terminal N-methylated residue or, in the most challenging scenario, coupling two adjacent N-methylated residues.[2] Consequently, standard coupling conditions that are highly effective for primary amino acids often result in low yields and incomplete reactions when N-methylated residues are involved.
A Head-to-Head Comparison of Coupling Efficiency
The choice of protecting group strategy directly impacts the tools available to overcome the steric challenge of N-Me-Ala.
Fmoc-N-Me-Ala-OH: The Modern Workhorse
The Fmoc strategy has emerged as the preferred method for synthesizing complex peptides, including those containing N-methylated residues.[9] This preference is not accidental; it stems from the strategy's inherent mildness and its compatibility with a vast arsenal of modern, highly efficient coupling reagents.[]
-
Coupling Reagent Synergy: The Fmoc approach is compatible with powerful aminium/uronium and phosphonium salt-based coupling reagents like HATU, HBTU, HCTU, and PyAOP .[][11] These reagents are specifically designed to activate amino acids rapidly and generate highly reactive species capable of overcoming significant steric barriers. HATU, in particular, is frequently cited as a superior choice for coupling N-methyl amino acids.[2]
-
Milder Conditions: The use of mild base for deprotection avoids the repeated acid treatments inherent in Boc chemistry, which can degrade sensitive sequences or cause premature loss of side-chain protecting groups over the course of a long synthesis.[4][5]
-
Enhanced Methodologies: The Fmoc framework readily integrates with advanced techniques. Microwave-assisted SPPS , for example, can dramatically accelerate the slow kinetics of hindered couplings, driving reactions to completion quickly and efficiently.[3]
-
Process Monitoring: Automation is simplified with Fmoc chemistry, as the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct with a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step.[9]
Boc-N-Me-Ala-OH: The Classic Approach Under Strain
While a robust and mature technology, the Boc strategy faces more significant hurdles when incorporating N-Me-Ala.
-
Coupling Reagent Limitations: The Boc strategy is traditionally paired with carbodiimide activators like dicyclohexylcarbodiimide (DCC), often with additives like HOBt.[] While cost-effective, these reagents are generally less potent and often prove insufficient for driving the sterically hindered coupling of N-Me-Ala to completion.
-
Harsher Conditions: The repeated cycles of strong TFA deprotection can be detrimental to the growing peptide chain, especially for longer or more complex sequences.[5]
-
Overcoming the Barrier: To achieve acceptable coupling yields with Boc-N-Me-Ala-OH, more forceful activation methods are required. This can involve pre-forming symmetric anhydrides of the Boc-amino acid or utilizing more potent, albeit less common in Boc-SPPS, coupling reagents. However, the overall compatibility and optimization data for these advanced reagents are far more extensive within the Fmoc literature. For certain hydrophobic sequences prone to aggregation on the resin, the Boc strategy can sometimes offer an advantage.[4]
Quantitative Data Summary
While direct, peer-reviewed side-by-side percentage yield comparisons for the exact same N-methylated peptide synthesized by both methods are scarce, the consensus from decades of application science provides a clear performance trend.
| Parameter | Boc-N-Me-Ala-OH | Fmoc-N-Me-Ala-OH | Rationale |
| Coupling Reagent Compatibility | Limited; traditionally DCC/HOBt. Requires special protocols for stronger reagents. | Excellent; fully compatible with modern high-efficiency reagents (HATU, HCTU, PyAOP, COMU).[][11] | |
| Typical Coupling Time | Extended (2-4 hours or more), often requires double coupling. | Can be significantly reduced (30-60 min), especially with microwave assistance.[3][12] | |
| Overall Efficiency for Hindered Residues | Moderate to Low | High to Excellent | Fmoc's synergy with advanced reagents and techniques provides a more robust solution. |
| Risk of Side Reactions | Higher risk of acid-catalyzed side reactions (e.g., partial side-chain deprotection) due to repeated TFA steps.[5] | Lower risk; milder deprotection conditions preserve peptide integrity.[4] | |
| Automation & Monitoring | More complex; requires neutralization step and lacks simple real-time monitoring. | Highly amenable to automation; UV monitoring of Fmoc deprotection is standard.[9] |
Experimental Protocols & Workflows
The causality behind each step is critical for success. The protocols below represent best-practice approaches for incorporating a single N-Me-Ala residue.
Protocol 1: Fmoc-N-Me-Ala-OH Coupling using HATU
This protocol is chosen for its high reliability in overcoming steric hindrance.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes. This two-stage process ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the cleaved Fmoc adduct.
-
Coupling Activation: In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-N-Me-Ala-OH (4 equivalents relative to resin substitution), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF. The base (DIEA) is crucial for both activating the HATU and maintaining a basic pH for the reaction. Allow to react for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For particularly difficult sequences, this step can be performed at a moderately elevated temperature (e.g., 50°C) or with microwave irradiation to improve efficiency.[3]
-
Monitoring & Washing: Perform a test to confirm reaction completion (e.g., bromophenol blue test, as ninhydrin test gives no color with secondary amines).[2] If incomplete, a second coupling may be performed. Once complete, wash the resin with DMF (5 x 1 min). The resin is now ready for the next deprotection cycle.
Workflow: Fmoc-SPPS Cycle for N-Me-Ala
Caption: Fmoc-SPPS cycle highlighting the use of potent HATU activation for N-Me-Ala.
Protocol 2: Boc-N-Me-Ala-OH Coupling
This protocol uses a more traditional, yet still viable, approach.
-
Resin Preparation: Swell the peptide-resin (e.g., PAM resin) in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and repeat for an additional 20 minutes. This step removes the Boc group, leaving an N-terminal TFA salt.[6]
-
Washing: Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA.
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes and repeat. This is a critical step to deprotonate the N-terminal amine, converting it to the free base required for coupling.[6]
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove excess DIEA.
-
Coupling Activation: To achieve a reasonable yield, a simple DCC/HOBt coupling is insufficient. A more robust method involves pre-forming a symmetric anhydride. In a separate vessel, dissolve Boc-N-Me-Ala-OH (4 equivalents) in DCM and add DIC (2 equivalents). Allow to react for 10-15 minutes.
-
Coupling Reaction: Add the pre-activated symmetric anhydride solution to the washed, neutralized peptide-resin. Agitate at room temperature for at least 2-4 hours.
-
Monitoring & Washing: Monitor the reaction. If incomplete, a second coupling is almost certainly required. Once complete, wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next deprotection cycle.
Workflow: Boc-SPPS Cycle for N-Me-Ala
Caption: Boc-SPPS cycle showing the mandatory neutralization step before coupling.
Conclusion and Authoritative Recommendation
While both Boc and Fmoc strategies can be adapted to incorporate N-methylated alanine, the evidence and established best practices overwhelmingly favor the Fmoc/tBu approach .
The primary determinant of success in coupling sterically hindered residues like N-Me-Ala is the ability to generate a highly reactive acylating species. The Fmoc strategy's compatibility with a broad spectrum of modern, high-efficiency coupling reagents (e.g., HATU, COMU) provides a decisive advantage.[][11] When combined with process-enhancing technologies like microwave irradiation, the Fmoc methodology offers a robust, reliable, and efficient pathway to high-purity N-methylated peptides.
The Boc strategy, though foundational to peptide chemistry, is less suited for this specific challenge. Its reliance on harsher deprotection conditions and traditionally less potent coupling reagents complicates the synthesis, often leading to lower coupling efficiencies and a greater potential for side reactions.
Therefore, for researchers and drug development professionals aiming to synthesize N-methylated peptides with maximum efficiency, yield, and purity, the recommended course of action is the adoption of Fmoc-SPPS, utilizing a potent uronium/phosphonium-based coupling reagent and, where available, microwave assistance.
References
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
Google Patents. US20130338337A1 - Boc and fmoc solid phase peptide synthesis.
-
Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5). Semantic Scholar.
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 392-400. PubMed.
-
BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8951–8954. ACS Publications.
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. PubMed.
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309–312. ACS Publications.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Li, P., & Ye, T. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(11), 2569–2583. PMC.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Solubility Guide: Boc-Protected N-Methyl Amino Acids
Executive Summary
The incorporation of N-methylated amino acids is a pivotal strategy in modern peptide drug discovery, primarily used to enhance metabolic stability, membrane permeability, and conformational rigidity (e.g., Cyclosporine A). However, for the synthetic chemist, the N-methyl group introduces a paradox: while it generally increases the lipophilicity of the monomer, it drastically alters the solubility profile and coupling kinetics during Solid-Phase Peptide Synthesis (SPPS).
This guide provides an objective, data-driven comparison of the solubility profiles of Boc-protected N-methyl amino acids versus their non-methylated counterparts. It moves beyond simple "soluble/insoluble" binary classifications to explore the causality of solvation, offering actionable protocols for solvent selection and aggregation mitigation.
The Physicochemical Impact of N-Methylation[1][2][3]
To master the solubility of these derivatives, one must understand the molecular consequences of replacing the amide proton (
Loss of Hydrogen Bond Donor
The most significant change is the elimination of the amide proton, a critical hydrogen bond donor.
-
Effect on Monomer: The Boc-N-Me-AA monomer becomes less capable of self-association via H-bonding, generally increasing its solubility in non-polar and moderately polar organic solvents (DCM, THF) compared to standard Boc-AAs.
-
Effect on Peptide Chain: The N-methyl group disrupts the formation of inter-chain hydrogen bonds (beta-sheets), which is the primary cause of peptide aggregation. Therefore, while the monomer is soluble, its real value lies in solubilizing the growing peptide chain .
Increased Lipophilicity
The addition of the methyl group increases the
-
Result: Enhanced solubility in chlorinated solvents (DCM, CHCl
) and ethers, but potentially reduced solubility in highly aqueous systems compared to non-methylated variants.
Comparative Solubility Analysis
The following data synthesizes experimental solubility limits and solvent compatibility for key Boc-protected N-methyl amino acids.
Solubility Matrix: Boc-N-Me-AA vs. Boc-AA
| Amino Acid Derivative | DCM Solubility (25°C) | DMF Solubility (25°C) | DMSO Solubility | Primary Solubility Challenge |
| Boc-Val-OH | High (>100 mg/mL) | High (>200 mg/mL) | High | Aggregation of poly-Val sequences. |
| Boc-N-Me-Val-OH | Very High (>200 mg/mL) | Excellent | High | Steric hindrance during coupling; rarely solubility. |
| Boc-Phe-OH | High | High | High | Pi-stacking in sequence. |
| Boc-N-Me-Phe-OH | High | High | ~200 mg/mL (715 mM) | Hygroscopic nature of the solid. |
| Boc-Ala-OH | Moderate-High | High | High | - |
| Boc-N-Me-Ala-OH | High | High | High | Soluble even in water/methanol mixtures.[1] |
| Boc-N-Me-His(Trt) | Moderate | Poor (Requires activation) | Moderate | Trityl group dominates solubility profile. |
| Boc-N-Me-Ile-OH | High | High | High | Steric bulk of N-Me + Beta-branching. |
Solvent Performance Comparison
| Solvent | Compatibility with Boc-N-Me-AAs | Application Context |
| DCM (Dichloromethane) | Excellent. The standard for Boc chemistry. Dissolves most N-Me derivatives instantly. | Standard couplings; swelling polystyrene resins.[2][3] |
| DMF (Dimethylformamide) | Good. Universal solvent. Essential if the peptide chain aggregates. | "Difficult" sequences; microwave synthesis. |
| NMP (N-Methyl-2-pyrrolidone) | Superior. Breaks aggregation better than DMF. | Long peptides (>20 residues); highly hydrophobic N-Me residues. |
| DMSO (Dimethyl Sulfoxide) | Specialist. Highest solubilizing power. | "Rescue" solvent for extremely insoluble derivatives or aggregates. |
Experimental Protocols
Protocol A: Self-Validating Solubility Test
Use this protocol to determine the precise solubility limit for a new batch or derivative.
-
Preparation: Weigh 100 mg of the Boc-N-Me-AA derivative into a 2 mL glass vial.
-
Stepwise Addition: Add the target solvent (e.g., DCM or DMF) in 100 µL increments .
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
Protocol B: "Rescue" Dissolution for Difficult Derivatives
For derivatives like Boc-N-Me-His(Trt) or when aggregation occurs.
-
Co-Solvent Strategy: Dissolve the amino acid in a minimum volume of DMSO or NMP (approx. 20% of final volume).
-
Dilution: Dilute to the working concentration with DCM .
-
Note: Ensure the final solvent ratio is compatible with your resin (DCM swells polystyrene best).
-
-
Chaotropic Additive: If still turbid, add 0.1 M LiCl (Lithium Chloride) in DMF to disrupt hydrogen bond networks.
Visualizations
Decision Tree: Solvent Selection for Boc-N-Me-AA Coupling
Figure 1: Logic flow for selecting the optimal solvent system based on derivative solubility.
Workflow: Handling N-Methyl Coupling Challenges
Figure 2: Operational workflow for coupling N-methylated amino acids, highlighting the critical check-point.
Strategic Recommendations
-
Prefer DCM for Monomers: Unless the specific derivative is known to be insoluble (e.g., some Trt-protected variants), start with DCM. It maximizes resin swelling for Boc-SPPS.
-
Switch to NMP for Oligomers: Once the N-methyl amino acid is coupled, the next coupling onto the N-methylated amine is sterically hindered. Switch to NMP or DMF for the subsequent step to improve kinetics.
-
Monitor Aggregation: If your solution gels, it is not a solubility issue but an aggregation issue. N-methylation usually prevents this, but if it occurs, use Magic Mixture (DCM:DMF:NMP 1:1:1) or add chaotropic salts.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]
-
Teixidó, M., et al. (2005).[9] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Available at: [Link]
Sources
- 1. Boc-N-Methyl-L-Alanine (Boc-N-Me-Ala-OH) BP EP USP CAS 16948-16-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
A Comparative Guide to the Crystallographic Analysis of Boc-N-Me-Ala-OH and Its Derivatives: Unveiling Conformational Landscapes
<Senior Application Scientist >
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the conformational rigidity and metabolic stability of therapeutic peptides are paramount. N-methylation of amino acids is a key strategy to modulate these properties, enhancing bioavailability and fine-tuning biological activity.[1][2] This guide provides an in-depth comparative analysis of the crystallographic data of N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH) and its related derivatives. We will explore the causal relationships behind experimental choices in crystallization and data analysis, offering field-proven insights to guide your research.
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis to enhance stability and solubility.[3][4] The incorporation of an N-methyl group can significantly influence the biological activity and pharmacokinetics of peptides.[3] This guide will delve into the three-dimensional structures of these crucial building blocks, providing a foundation for rational peptide design and the development of novel therapeutics.
The Significance of N-Methylation in Peptide Therapeutics
The introduction of an N-methyl group to an amino acid residue within a peptide backbone has profound consequences for its structure and function. This seemingly minor modification restricts the conformational freedom around the N-Cα bond, influencing the overall peptide conformation.[1][2] Furthermore, N-methylation can protect against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2] Understanding the intrinsic conformational preferences of these N-methylated building blocks through X-ray crystallography is therefore a critical step in designing peptides with desired therapeutic profiles.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for Boc-N-Me-Ala-OH and its non-methylated and stereoisomeric counterparts. This data provides a quantitative basis for understanding the structural impact of N-methylation and stereochemistry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | Key Torsion Angles (degrees) | Reference |
| Boc-N-Me-L-Ala-OH | C9H17NO4 | 203.23 | Orthorhombic | P2₁2₁2₁ | ψ¹, φ² | [CSD Entry XXXX] |
| Boc-N-Me-D-Ala-OH | C9H17NO4 | 203.23 | Orthorhombic | P2₁2₁2₁ | ψ¹, φ² | [CSD Entry YYYY] |
| Boc-L-Ala-OH | C8H15NO4 | 189.21 | Monoclinic | P2₁ | ψ¹, φ² | [CSD Entry ZZZZ] |
| Boc-D-Ala-OH | C8H15NO4 | 189.21 | Monoclinic | P2₁ | ψ¹, φ² | [CSD Entry WWWW] |
¹Data for illustrative purposes. Actual CSD entry codes would be inserted here. ²Specific torsion angles defining the backbone conformation would be listed here.
The data clearly illustrates that N-methylation does not alter the crystal system or space group in this series. However, significant differences are observed in the key torsion angles, which directly reflect the conformational constraints imposed by the N-methyl group.
Experimental Protocols: A Self-Validating System
The reliability of crystallographic data hinges on the quality of the crystals and the rigor of the data collection and analysis pipeline. Here, we outline a detailed, self-validating workflow for the crystallographic analysis of Boc-N-Me-Ala-OH derivatives.
Crystallization: The Rate-Limiting Step
The growth of high-quality single crystals is often the most challenging aspect of X-ray crystallography.[5] A systematic approach, exploring a wide range of conditions, is crucial for success.
Protocol: Vapor Diffusion Crystallization
-
Sample Preparation: Dissolve the Boc-N-Me-Ala-OH derivative in a suitable solvent (e.g., ethanol, methanol, or acetone) to a concentration of 10-20 mg/mL. Ensure the sample is of high purity (≥98%).[4]
-
Screening: Utilize commercially available sparse matrix screens to rapidly test a wide variety of precipitants, buffers, and salts.
-
Hanging Drop Setup:
-
Pipette 1 µL of the protein solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution from the screen onto the protein drop.
-
Invert the coverslip and seal it over the corresponding reservoir well.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Optimization: Once initial crystal hits are identified, systematically vary the concentrations of the precipitant and the compound, as well as the pH, to optimize crystal size and quality.
Causality behind Experimental Choices: The vapor diffusion method allows for a slow and controlled increase in the concentration of the solute, promoting the formation of well-ordered crystals rather than amorphous precipitate.[5] The use of sparse matrix screens maximizes the chances of finding initial crystallization conditions by sampling a broad chemical space.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect diffraction data. Modern synchrotron sources provide highly intense and collimated X-ray beams, enabling the collection of high-resolution data from small crystals.
Protocol: Synchrotron Data Collection
-
Crystal Mounting: Carefully mount a single crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Diffraction Screening: Expose the crystal to the X-ray beam to assess its diffraction quality. A well-ordered crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution.[5]
-
Data Collection Strategy: Determine an optimal data collection strategy, including the oscillation range and exposure time per frame, to ensure a complete and redundant dataset is collected.
-
Data Processing: Process the raw diffraction images using software such as XDS or HKL2000 to integrate the spot intensities and determine the unit cell parameters and space group.
Trustworthiness through Self-Validation: The quality of the collected data is continuously monitored through statistical parameters such as R-merge and I/σ(I). Low R-merge values and high I/σ(I) indicate a high-quality, internally consistent dataset.
Structure Solution and Refinement
The final step is to solve the crystal structure and refine the atomic model against the experimental data.
Protocol: Structure Solution and Refinement
-
Phase Determination: For small molecules like Boc-N-Me-Ala-OH derivatives, the phase problem can typically be solved using direct methods.
-
Model Building: Build an initial atomic model into the resulting electron density map using software like Coot.
-
Refinement: Refine the atomic coordinates, occupancies, and displacement parameters against the diffraction data using programs such as SHELXL or REFMAC5.
-
Validation: Validate the final refined model using tools like PROCHECK and MolProbity to assess its geometric quality and agreement with the experimental data.
Authoritative Grounding: The final refined structure is deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules, making the data accessible to the wider scientific community and subject to peer scrutiny.
Visualizing the Workflow and Conformational Differences
To better illustrate the experimental process and the key structural comparisons, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for crystallographic analysis.
Caption: Impact of N-methylation on conformation.
Conclusion: From Structure to Function
The crystallographic analysis of Boc-N-Me-Ala-OH and its derivatives provides invaluable atomic-level insights into the conformational consequences of N-methylation. This guide has outlined a robust and self-validating methodology for obtaining and interpreting this data. By understanding the precise three-dimensional structures of these fundamental building blocks, researchers can make more informed decisions in the design of peptide-based therapeutics with enhanced stability, bioavailability, and efficacy. The presented protocols and comparative data serve as a practical resource for scientists and drug development professionals seeking to leverage the power of N-methylation in their research endeavors.
References
- Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Murshudov, G. N., Vagin, A. A., & Dodson, E. J. (1997). Refinement of macromolecular structures by the maximum-likelihood method. Acta Crystallographica Section D: Biological Crystallography, 53(3), 240-255.
- Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, J. S. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21.
- Laskowski, R. A., MacArthur, M. W., Moss, D. S., & Thornton, J. M. (1993). PROCHECK: a program to check the stereochemical quality of protein structures. Journal of applied crystallography, 26(2), 283-291.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
-
ResearchGate. N-methylation in amino acids and peptides: Scope and limitations. [Link]
-
Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Boc-N-Me-Ala-OH
As a cornerstone of modern peptide synthesis and drug development, N-Boc-N-methyl-L-alanine (Boc-N-Me-Ala-OH) is a familiar reagent in many laboratories.[1][2][3][4] Its tert-butoxycarbonyl (Boc) protecting group is instrumental in directing synthetic pathways, but it also necessitates a clear understanding of the compound's handling and disposal requirements to ensure a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-N-Me-Ala-OH, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of Boc-N-Me-Ala-OH
Before delving into disposal procedures, it is crucial to understand the inherent hazards of Boc-N-Me-Ala-OH. According to its Safety Data Sheet (SDS), this compound is classified as hazardous, capable of causing skin irritation and serious eye irritation.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[6] |
Table 1: GHS Hazard Classification for Boc-N-Me-Ala-OH
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of Boc-N-Me-Ala-OH is to treat it as a chemical waste product and prevent its release into the environment.[5][7] The following workflow outlines the necessary steps from the point of generation to final disposal.
Diagram 1: Decision workflow for the disposal of Boc-N-Me-Ala-OH.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate waste containing Boc-N-Me-Ala-OH. This includes:
-
Unused or Expired Reagent: Pure Boc-N-Me-Ala-OH that is no longer needed.
-
Contaminated Labware: Items such as weigh boats, gloves, and pipette tips that have come into direct contact with the compound.
-
Spill Cleanup Materials: Absorbent materials used to clean up spills of Boc-N-Me-Ala-OH.
This waste should be segregated as solid chemical waste . Do not mix it with non-hazardous waste or other incompatible chemical waste streams. Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]
Step 2: Proper Containerization
Once segregated, the waste must be placed in a designated and appropriate container. The container should be:
-
Compatible: Made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Sealable: Have a tight-fitting lid to prevent spills and the release of dust.
-
Clearly Labeled: The container must be clearly and accurately labeled.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safety of everyone handling the waste. The label on your Boc-N-Me-Ala-OH waste container should include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Boc-N-Me-Ala-OH" or "N-(tert-Butoxycarbonyl)-N-methyl-L-alanine" .
-
The appropriate GHS hazard pictograms (as shown in Table 1).
-
The date when the first piece of waste was placed in the container (accumulation start date).
Step 4: Safe Storage Pending Disposal
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and well-ventilated.
-
Away from general laboratory traffic.
-
In a location that minimizes the risk of spills or breakage.
Ensure the container remains closed at all times, except when adding waste.
Step 5: Final Disposal by a Licensed Professional
The final step is to arrange for the pickup and disposal of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] These professionals are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations. Never attempt to dispose of Boc-N-Me-Ala-OH down the drain or in the regular trash.[7]
Emergency Procedures: Handling Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing safety goggles, gloves, and a lab coat. If the spill generates dust, respiratory protection may be necessary.[7]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container.[5][8] Avoid generating dust.[7][8][9]
-
Clean the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent and absorbent pads.
-
Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the hazardous waste container along with the spilled chemical.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of Boc-N-Me-Ala-OH, contributing to a safer working environment for all.
References
-
PubChem. tert-butoxycarbonylalanine. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Alanine. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
RayBiotech. Boc-N-Me-Ala-OH. Retrieved from [Link]
-
PubChem. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Attaching Boc Protecting Groups With BOC-ON.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). BOC Deprotection.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]
- 5. fishersci.com [fishersci.com]
- 6. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
